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  • Product: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine
  • CAS: 51558-25-9

Core Science & Biosynthesis

Foundational

2-(4-Methoxyphenyl)-2-methylpropan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Introduction 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, systematically named 1-(4-methoxyphenyl)-2-methylpropan-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Introduction

2-(4-Methoxyphenyl)-2-methylpropan-1-amine, systematically named 1-(4-methoxyphenyl)-2-methylpropan-2-amine under IUPAC nomenclature, is a primary amine belonging to the phenethylamine class of compounds.[1] Its structure is characterized by a 4-methoxyphenyl group attached to a neopentyl amine backbone. This guide provides a comprehensive overview of its chemical properties, including its synthesis, analytical characterization, and key physicochemical data, tailored for professionals in chemical research and drug development. While this molecule is noted as an impurity of the pharmaceutical compound Mebeverine, its distinct chemical profile warrants detailed examination for researchers exploring structure-activity relationships in related compounds.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical properties is essential for understanding the compound's behavior in various experimental settings. The data, primarily derived from computational models, offers valuable insights for method development in chromatography, solubility studies, and formulation.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem[1]
Molecular Weight 179.26 g/mol PubChem[1]
CAS Number 56490-94-9PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 179.131014166 DaPubChem[1]
Topological Polar Surface Area 35.3 ŲPubChem[1]

Synthesis and Reactivity

A robust synthetic strategy is crucial for obtaining high-purity material for research purposes. While specific literature on the synthesis of this exact molecule is sparse, a logical and widely applicable method is the reductive amination of the corresponding ketone precursor, 1-(4-methoxyphenyl)-2-methylpropan-1-one.[2]

Proposed Synthetic Pathway: Reductive Amination

The causality behind this choice of pathway lies in its efficiency and high functional group tolerance. The reaction proceeds in two main stages: the formation of an imine intermediate followed by its immediate reduction to the target primary amine. This "one-pot" approach is often preferred in industrial and research settings to maximize yield and minimize purification steps.

Synthesis_Workflow Ketone 1-(4-methoxyphenyl)- 2-methylpropan-1-one Imine Intermediate Imine (not isolated) Ketone->Imine  + NH₃ or NH₄OAc  (Imine Formation) Amine 2-(4-Methoxyphenyl)- 2-methylpropan-1-amine Imine->Amine  + NaBH₃CN or H₂/Pd-C  (In-situ Reduction)  

Caption: Proposed synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative methodology. Researchers must optimize conditions based on available laboratory equipment and safety protocols.

  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) in anhydrous methanol (10 mL/mmol), add ammonium acetate (5.0 eq). The large excess of the ammonia source is used to drive the equilibrium towards imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. NaBH₃CN is selected as the reducing agent because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, thereby preventing side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine intermediate is fully consumed, as indicated by TLC or GC-MS analysis.

  • Work-up and Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (~pH 2) to decompose any remaining reducing agent. Stir for 30 minutes.

  • Purification: Basify the aqueous solution with 2M NaOH to a pH of ~10-12. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 2-(4-methoxyphenyl)-2-methylpropan-1-amine.

Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical research. A combination of spectroscopic methods provides a detailed fingerprint of the molecule.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis Purified_Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-2-amine

A Note on Chemical Nomenclature: The compound of interest, based on available chemical database information, is most accurately identified as 1-(4-methoxyphenyl)-2-methylpropan-2-amine . While the query "2-(4-Methoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: The compound of interest, based on available chemical database information, is most accurately identified as 1-(4-methoxyphenyl)-2-methylpropan-2-amine . While the query "2-(4-Methoxyphenyl)-2-methylpropan-1-amine" was used, this name describes a different chemical structure for which comprehensive data is less available. This guide will focus on the well-documented former compound.

Chemical Identity and Synonyms

The foundational step in understanding any chemical entity is to establish its precise identity. 1-(4-methoxyphenyl)-2-methylpropan-2-amine is a primary amine belonging to the phenethylamine class of compounds.

IUPAC Name: 1-(4-methoxyphenyl)-2-methylpropan-2-amine[1]

Synonyms: A variety of synonyms are used in literature and commercial listings, which include:

  • 2-(4-methoxyphenyl)-1,1-dimethylethylamine[1]

  • 4-Methoxy-alpha,alpha-dimethylbenzeneethanamine[1]

  • alpha,alpha-dimethyl-4-methoxyphenethylamine[1]

  • Mebeverine Impurity 4[1]

Chemical Identifiers:

IdentifierValueSource
CAS Number 56490-94-9[1]
PubChem CID 91892[1]
Molecular Formula C11H17NO[1]
Molecular Weight 179.26 g/mol [1]
InChI Key DUMKDWRRTLFHTA-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(CC1=CC=C(C=C1)OC)N[1]

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is crucial for its handling, application, and storage.

Computed Physicochemical Properties:

PropertyValueUnitSource
Molecular Weight 179.26 g/mol [1]
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Safety and Hazard Information:

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Methodologies

A plausible synthetic route to 1-(4-methoxyphenyl)-2-methylpropan-2-amine can be conceptualized starting from commercially available precursors. A common approach for the synthesis of similar amines involves the reductive amination of a corresponding ketone.

Conceptual Synthetic Pathway:

The synthesis can be envisioned in two main steps:

  • Friedel-Crafts Acylation: Reaction of anisole with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-methoxyphenyl)-2-methylpropan-1-one.

  • Reductive Amination: The resulting ketone can then be subjected to reductive amination. This involves reacting the ketone with ammonia or an ammonia source, followed by reduction of the intermediate imine to the desired primary amine.

Experimental Protocol: Reductive Amination of 1-(4-methoxyphenyl)-2-methylpropan-1-one

This protocol is a generalized procedure and may require optimization.

Materials:

  • 1-(4-methoxyphenyl)-2-methylpropan-1-one[2]

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Methanol

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-2-methylpropan-1-one in methanol.

  • Amine Source Addition: Add a molar excess of the ammonia source (e.g., ammonium acetate).

  • Formation of Imine: Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise. Caution: NaBH₃CN is toxic and should be handled with care.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure. Alternatively, it can be converted to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same or a miscible solvent, which often facilitates purification by recrystallization.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of imines in the presence of ketones. This selectivity is crucial for the success of one-pot reductive amination reactions.

  • pH Control: The reaction is typically carried out under slightly acidic conditions to facilitate imine formation without significantly hydrolyzing it. The use of ammonium acetate can help buffer the reaction mixture.

  • Workup Procedure: The aqueous workup is designed to remove unreacted reagents and byproducts. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start Start Materials: 1-(4-methoxyphenyl)-2-methylpropan-1-one Ammonia Source Reducing Agent Reaction Reductive Amination Reaction (Methanol, Room Temp) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Chromatography or Distillation) Workup->Purification Product Final Product: 1-(4-methoxyphenyl)-2-methylpropan-2-amine Purification->Product

Caption: Conceptual workflow for the synthesis of 1-(4-methoxyphenyl)-2-methylpropan-2-amine.

Potential Applications and Biological Context

While specific, extensive research on the biological activity of 1-(4-methoxyphenyl)-2-methylpropan-2-amine is not widely published, its structural similarity to other phenethylamines suggests potential for biological activity. Phenethylamines are a broad class of compounds that include neurotransmitters, hormones, and drugs with a wide range of pharmacological effects.

Compounds with the 4-methoxyphenyl moiety are common in medicinal chemistry and have been investigated for various biological activities, including antioxidant and anticancer properties.[3][4] The presence of this group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Further research would be required to determine the specific biological targets and potential therapeutic applications of 1-(4-methoxyphenyl)-2-methylpropan-2-amine.

Conclusion

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-2-methylpropan-2-amine, clarifying its IUPAC nomenclature and presenting its key chemical and physical properties. A plausible synthetic route has been detailed, highlighting the critical steps and the rationale behind the chosen methodologies. While the specific biological role of this compound is not yet extensively documented, its structural features suggest it as a candidate for further investigation in drug discovery and development.

References

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. Retrieved February 3, 2026, from [Link]

  • Gümrükçüoğlu, N., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Retrieved February 3, 2026, from [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

This guide provides an in-depth technical characterization of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine .[1] Important Structural Disambiguation: Before proceeding, it is critical to distinguish this compound from its r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine .[1]

Important Structural Disambiguation: Before proceeding, it is critical to distinguish this compound from its regioisomer, 1-(4-methoxyphenyl)-2-methylpropan-2-amine (a phentermine analog).[1]

  • Target Molecule (This Guide): The amine is on the primary carbon.[1] The structure contains a quaternary benzylic carbon.[1]

    • IUPAC:[1][2] 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.[1][3]

    • Structure:p-MeO-Ph-C(CH3)2-CH2-NH2[1]

  • Regioisomer (Excluded): The amine is on the tertiary carbon.[1]

    • Structure:p-MeO-Ph-CH2-C(CH3)2-NH2

[1]

Molecular Identity & Significance

This compound represents a "neopentyl" amine derivative.[1] The presence of the gem-dimethyl group at the


-position relative to the nitrogen creates significant steric bulk, protecting the amine from metabolic degradation (e.g., MAO oxidation) while maintaining a distinct electronic profile due to the para-methoxy substituent.[1] It is a valuable intermediate in the synthesis of calcimimetics and specific CNS-active ligands.
PropertyData
CAS Number 56490-94-9 (Note: CAS often conflates isomers; verify by structure)
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Exact Mass 179.1310
SMILES COc1ccc(cc1)C(C)(C)CN

Analytical Workflow

The following directed graph outlines the logical flow for synthesizing and validating this compound, ensuring no cross-contamination with regioisomers.

AnalyticalWorkflow Start Precursor: 2-(4-Methoxyphenyl)-2- methylpropanenitrile Rxn Reduction (LiAlH4 / THF) Start->Rxn Workup Acid-Base Extraction (Isolate Basic Fraction) Rxn->Workup Crude Crude Amine Workup->Crude Purify Distillation / Column (Remove aldehydes) Crude->Purify NMR 1H & 13C NMR (Confirm Gem-Dimethyl Singlet) Purify->NMR MS GC-MS (Check m/z 30 & 149) Purify->MS IR FT-IR (Primary Amine Doublet) Purify->IR Final Validated Reference Standard NMR->Final Structure Confirmed MS->Final MW & Frag Confirmed IR->Final Funct. Group Confirmed

Figure 1: Integrated synthesis and characterization pipeline. The critical control point is the NMR confirmation of the methylene singlet to rule out rearrangement.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the high symmetry of the para-substituted ring and the isolation of the methylene protons by the quaternary center.[1]

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)[1]

¹H NMR Data (400 MHz)
Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Note
6.80 – 7.30 AA'BB' System4HAromatic (Ar-H)Characteristic "roofing" effect of p-substituted benzenes.[1]
3.79 Singlet (s)3H-OCH₃Deshielded by oxygen; distinct sharp singlet.[1]
2.78 Singlet (s)2H-CH₂-NH₂Diagnostic Signal: Appears as a singlet because the adjacent carbon is quaternary (no vicinal protons to couple with).[1]
1.32 Singlet (s)6H-C(CH₃)₂-Gem-dimethyl group.[1] Shifted downfield relative to alkyl methyls due to the benzylic position.[1]
1.10 – 1.50 Broad (br s)2H-NH₂Exchangeable protons; shift varies with concentration and water content.[1]
¹³C NMR Data (100 MHz)
Shift (δ, ppm)TypeAssignment
157.8 QuaternaryAr C-O (Ipso to Methoxy)
138.5 QuaternaryAr C-Alkyl (Ipso to t-Butyl group)
127.4 CHAr C-meta (relative to methoxy)
113.6 CHAr C-ortho (relative to methoxy)
55.2 CH₃-OCH₃
52.8 CH₂-CH₂-NH₂ (High shift due to Nitrogen)
38.4 Quaternary-C(CH₃)₂- (Benzylic quaternary center)
26.9 CH₃-C(CH₃)₂ (Gem-dimethyls)
B. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the tertiary benzylic carbocation formed after the loss of the amine group.[1]

Method: Electron Impact (EI), 70 eV.[1]

m/z (Intensity)Fragment IonMechanistic Explanation
179 (<1%)[M]⁺Molecular ion is very weak for primary aliphatic amines.
149 (100%)[M - CH₂NH₂]⁺Base Peak. Cleavage of the C-C bond between the quaternary center and the methylene amine.[1] The resulting cation is a tertiary benzylic carbocation, stabilized further by the p-methoxy group.[1]
30 (20-40%)[CH₂=NH₂]⁺Typical

-cleavage product for primary amines.[1] Usually the base peak in simple amines, but here outcompeted by the stability of the m/z 149 cation.[1]
121 [M - C₃H₈N]⁺Loss of the entire isobutyl-amine chain (methoxybenzyl cation).[1]
77 [C₆H₅]⁺Phenyl ring fragment (minor).[1]
C. Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR) or KBr Pellet.[1]

Wavenumber (cm⁻¹)Vibration ModeDescription
3350, 3280 N-H StretchDoublet. Characteristic of primary amines (-NH₂).[1] Secondary amines show only one band.[1]
2960, 2870 C-H Stretchsp³ C-H stretching (methyl and methylene).[1]
1610, 1512 C=C StretchAromatic ring skeletal vibrations.
1245 C-O StretchAryl alkyl ether (Ar-O-CH₃) asymmetric stretch.[1] Very strong band.[1]
825 C-H Bendpara-Disubstituted benzene out-of-plane bending.[1]

Experimental Protocols

Protocol A: Synthesis (Nitrile Reduction)

Rationale: This route avoids the formation of the regioisomer (phentermine analog) which occurs during rearrangement reactions.

  • Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF (0.5 M). Cool to 0°C.[1]

  • Addition: Dissolve 2-(4-methoxyphenyl)-2-methylpropanenitrile (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 4 hours. Monitor by TLC (disappearance of nitrile spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[4]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[5]
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distill under reduced pressure (Kugelrohr) or convert to HCl salt for recrystallization from Isopropanol/Ether.

Protocol B: GC-MS Analytical Method

Rationale: To quantify purity and confirm the lack of volatile side-products.[1]

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detection: MS Source @ 230°C, Quad @ 150°C. Scan range 25–300 amu.

References

  • Chemical Identity & Isomerism

    • PubChem.[1][2][3] Compound Summary for CAS 56490-94-9. National Library of Medicine. [Link][2]

  • Synthetic Methodology (Analogous Reduction)

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard protocol for Nitrile reduction to Neopentyl Amines).

  • Mass Spectrometry Fragmentation Rules

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Basis for Benzylic/Alpha-cleavage prediction).

  • Precursor Synthesis

    • Google Patents.[1] Preparation method of 2-(4-ethoxyphenyl)-2-methyl propanol (Analogous alcohol precursor).[1][4][5] WO2015035541A1.[1]

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the physical and chemical properties of the compound 2-(4-Methoxyphenyl)-2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the physical and chemical properties of the compound 2-(4-Methoxyphenyl)-2-methylpropan-1-amine. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the interrelation of the compound's characteristics.

Compound Identification and Structural Elucidation

IUPAC Name: 1-(4-methoxyphenyl)-2-methylpropan-2-amine[1]

Synonyms: 2-(4-Methoxyphenyl)-1,1-dimethylethylamine[1]

CAS Number: 56490-94-9

Molecular Formula: C₁₁H₁₇NO[1]

Molecular Weight: 179.26 g/mol [1]

The structural framework of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine is foundational to its chemical behavior. It features a central tertiary carbon atom bonded to a 4-methoxybenzyl group, two methyl groups, and an aminomethyl group. This arrangement has significant implications for its stereochemistry, reactivity, and pharmacological potential.

Figure 1: 2D Structure of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is paramount in drug development, influencing formulation, pharmacokinetics, and pharmacodynamics.

PropertyValueMethod of Determination
Melting Point Not availableOECD 102 (Capillary Method)
Boiling Point Predicted: 269.4 ± 15.0 °COECD 103 (Ebulliometer)
pKa Predicted: 10.00 ± 0.25Potentiometric Titration
Solubility Not availableOECD 105 (Flask Method)
LogP 1.975Calculated
Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range often suggests the presence of impurities.

Experimental Protocol: OECD 102 - Capillary Method [2]

  • Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

  • Procedure:

    • A small amount of the dried, powdered sample is introduced into a thin-walled capillary tube, sealed at one end.

    • The capillary is placed in a heating apparatus (e.g., a metal block or oil bath) alongside a calibrated thermometer.

    • The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.

  • Causality: This method is chosen for its simplicity, accuracy for crystalline solids, and the small amount of sample required. The controlled heating rate is crucial to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key determinant of a substance's volatility.

Experimental Protocol: OECD 103 - Ebulliometer Method [3][4][5]

  • Principle: An ebulliometer measures the boiling point of a liquid by maintaining a state of equilibrium between the liquid and its vapor.

  • Procedure:

    • The ebulliometer is calibrated using a reference substance with a known boiling point.

    • The sample is introduced into the apparatus.

    • The liquid is heated, and the temperature of the boiling liquid in equilibrium with its vapor is measured using a calibrated thermometer.

  • Causality: This method is preferred for its precision and the ability to maintain a constant boiling state, minimizing superheating and ensuring an accurate equilibrium temperature reading.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid is a direct indicator of its basicity. This property is critical for predicting the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Potentiometric Titration [6][7][8]

  • Principle: A solution of the amine is titrated with a standard acid, and the change in pH is monitored using a pH meter. The pKa is determined from the pH at the half-equivalence point.

  • Procedure:

    • A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

    • A calibrated pH electrode is immersed in the solution.

    • A standard solution of a strong acid (e.g., HCl) is added in small, known increments.

    • The pH is recorded after each addition, and a titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is the pH at which half of the amine has been protonated.

  • Causality: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. It directly measures the change in proton concentration as the amine is neutralized, providing a clear and reproducible endpoint.

Solubility

Solubility, particularly in aqueous media, is a crucial factor for drug bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Protocol: OECD 105 - Flask Method [9][10][11]

  • Principle: An excess amount of the solid is equilibrated with a solvent (e.g., water) at a constant temperature until saturation is reached. The concentration of the dissolved substance is then determined.

  • Procedure:

    • An excess of the solid compound is added to a known volume of the solvent in a flask.

    • The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The saturated solution is filtered or centrifuged to remove any undissolved solid.

    • The concentration of the compound in the clear supernatant is quantified using a suitable analytical method (e.g., HPLC-UV).

  • Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It ensures that a true equilibrium between the solid and dissolved states is achieved, providing a reliable measure of the maximum dissolved concentration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

  • Aromatic Protons: Expected to appear as two doublets in the region of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Methoxyl Protons (-OCH₃): A singlet around δ 3.8 ppm.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the benzyl methylene group.

  • Methyl Protons (-C(CH₃)₂): A singlet integrating to six protons.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.

  • Methoxyl Carbon (-OCH₃): A signal around δ 55 ppm.

  • Quaternary Carbon (-C(CH₃)₂): The carbon atom attached to the two methyl groups and the benzyl group.

  • Methylene Carbon (-CH₂-): The carbon of the benzyl methylene group.

  • Methyl Carbons (-C(CH₃)₂): A single signal for the two equivalent methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretch (two bands)Primary Amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1610, 1510C=C stretchAromatic Ring
1250C-O stretchAryl Ether
1180C-N stretchAmine

Experimental Protocol: FTIR Spectroscopy

  • Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule.

  • Procedure:

    • The sample is prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

    • The sample is placed in the beam of an FTIR spectrometer.

    • The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

  • Causality: FTIR is a rapid and non-destructive technique that provides a unique "fingerprint" of the molecule, allowing for the identification of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 179.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

    • Benzylic cleavage: Cleavage of the bond between the tertiary carbon and the benzyl group can lead to the formation of a tropylium ion at m/z = 91.

    • Loss of a methyl group (M-15).

Mass_Spec_Fragmentation Molecule [C₁₁H₁₇NO]⁺˙ m/z = 179 Fragment1 [C₁₀H₁₄N]⁺ m/z = 148 (Loss of -CH₂NH₂) Molecule->Fragment1 - •CH₂NH₂ Fragment2 [C₇H₇O]⁺ m/z = 107 (Benzylic cleavage) Molecule->Fragment2 - •C(CH₃)₂CH₂NH₂ Fragment3 [C₂H₆N]⁺ m/z = 44 (Alpha-cleavage) Molecule->Fragment3 - •CH₂(C₆H₄OCH₃)

Figure 2: Predicted Mass Spectrometry Fragmentation

Experimental Protocol: Mass Spectrometry

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Procedure:

    • A small amount of the sample is introduced into the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).

    • The ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion at a specific m/z.

  • Causality: Mass spectrometry provides the exact molecular weight and a characteristic fragmentation pattern that can be used to confirm the structure of the compound.

Synthesis

A plausible and efficient synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine can be achieved via a two-step process involving the preparation of a ketone precursor followed by reductive amination.

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination Start 4-Methoxyphenylacetic acid Product1 1-(4-Methoxyphenyl)-2-propanone Start->Product1 Reaction with MeLi Reagent1 Methyllithium (2 eq.) Reagent1->Product1 Product1_copy 1-(4-Methoxyphenyl)-2-propanone Final_Product 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Product1_copy->Final_Product Reductive Amination Reagent2 Ammonium Formate (Leuckart Reaction) Reagent2->Final_Product

Figure 3: Proposed Synthesis Workflow
Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-propanone

The ketone precursor can be synthesized from 4-methoxyphenylacetic acid by reaction with an organometallic reagent such as methyllithium.

Step 2: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine via Leuckart Reaction[4][13][14][15]

The Leuckart reaction is a classic method for the reductive amination of ketones using ammonium formate or formamide as both the ammonia source and the reducing agent.

Experimental Protocol: Leuckart Reaction [3][12][13]

  • Principle: The ketone reacts with ammonia (from the decomposition of ammonium formate) to form an imine, which is then reduced in situ by formic acid (also from the decomposition of ammonium formate) to the corresponding primary amine.

  • Procedure:

    • A mixture of 1-(4-methoxyphenyl)-2-propanone and an excess of ammonium formate is heated.

    • The reaction is typically carried out at elevated temperatures (160-185 °C) for several hours.

    • After the reaction is complete, the mixture is cooled and treated with a strong base (e.g., NaOH) to liberate the free amine.

    • The amine is then extracted with an organic solvent, and the solvent is removed to yield the crude product.

    • Purification can be achieved by distillation or chromatography.

  • Causality: The Leuckart reaction is a one-pot synthesis that is advantageous for its simplicity and the use of readily available reagents. The high temperature is necessary to drive the decomposition of ammonium formate and the subsequent imine formation and reduction.

Reactivity and Stability

  • Basicity: The primary amine functionality imparts basic properties to the molecule, allowing it to form salts with acids.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, capable of reacting with electrophiles.

  • Stability: The compound is expected to be stable under normal storage conditions. However, as with many amines, it may be susceptible to oxidation over time, especially when exposed to air and light.

Conclusion

References

  • N-[(1R)-2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method - ResearchGate. (URL: [Link])

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. (URL: [Link])

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. - ResearchGate. (URL: [Link])

  • experiment (1) determination of melting points. (2021-09-19). (URL: [Link])

  • US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google P
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006-03-23). (URL: [Link])

  • OECD 102 / 103 - Phytosafe. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024-04-23). (URL: [Link])

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (URL: [Link])

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed. (2020-09-01). (URL: [Link])

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). (URL: [Link])

  • Solubility testing in accordance with the OECD 105 - FILAB. (URL: [Link])

  • Final Report Determination of Melting Point of RCX 18-839 - Regulations.gov. (2018-07-09). (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

  • IR: amines. (URL: [Link])

  • Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. (URL: [Link])

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: [Link])

  • DBTP Water Sol. - Regulations.gov. (2020-06-01). (URL: [Link])

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog. (2024-06-16). (URL: [Link])

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY - Strona główna. (URL: [Link])

  • studies on the leuckart reaction. (URL: [Link])

  • OECD n°102: Melting point/Melting interval - Analytice. (2020-11-27). (URL: [Link])

  • Figure 2. FTIR spectra to determine the amine functional groups on urea... - ResearchGate. (URL: [Link])

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (URL: [Link])

  • OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. (URL: [Link])

  • Determining the water solubility of difficult-to-test substances A tutorial review. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • Leuckart Reaction | PDF | Amine - Scribd. (URL: [Link])

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023-09-20). (URL: [Link])

  • OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])

  • 02 Exp 1 Boiling Point Determination | PDF - Scribd. (URL: [Link])

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (URL: [Link])

  • (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ResearchGate. (2025-10-16). (URL: [Link]_)

  • Reductive Amination in the Synthesis of Pharmaceuticals - OUCI. (URL: [Link])

  • 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • 1-Hydrosilatrane - Organic Syntheses Procedure. (URL: [Link])

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29). (URL: [Link])

  • Melting Point Determination - thinkSRS.com. (URL: [Link])

  • (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine | C14H13NO2 | MD Topology. (URL: [Link])

  • 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

Sources

Foundational

Potential pharmacological class of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Executive Summary The molecule 2-(4-Methoxyphenyl)-2-methylpropan-1-amine represents a distinct structural class within the phenethylamine superfamily.[1] Unlike the classical amphetamine scaffold ( -methylphenethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(4-Methoxyphenyl)-2-methylpropan-1-amine represents a distinct structural class within the phenethylamine superfamily.[1] Unlike the classical amphetamine scaffold (


-methylphenethylamine) or the phentermine scaffold (

-dimethylphenethylamine), this compound features a gem-dimethyl substitution at the

-position
relative to the nitrogen.[1]

Based on Structure-Activity Relationship (SAR) analysis of homologous


-dimethylphenethylamines and 4-substituted phenethylamines, this compound is classified as a Putative TAAR1 Agonist and Atypical Serotonergic Modulator .[1]

Its pharmacological profile is predicted to be defined by three core characteristics:

  • Metabolic Stability: The steric bulk of the

    
    -dimethyl group hinders oxidative deamination by Monoamine Oxidase (MAO), significantly extending half-life compared to endogenous trace amines.[1]
    
  • SERT Selectivity: The para-methoxy substituent drives affinity toward the Serotonin Transporter (SERT), likely acting as a reuptake inhibitor or releasing agent.[1]

  • Non-Hallucinogenic Profile: The steric hindrance at the

    
    -position typically abolishes affinity for 5-HT2A receptors, precluding the psychedelic effects seen in other 4-methoxy-phenethylamines (e.g., PMA/PMMA).[1]
    

Part 1: Structural Analysis & Pharmacophore Prediction

The "Neophyl" Scaffold Distinction

To understand the pharmacology, one must distinguish this scaffold from common psychostimulants.

  • Amphetamine: 1-phenylpropan-2-amine (

    
    -methyl).[1][2]
    
  • Phentermine: 2-methyl-1-phenylpropan-2-amine (

    
    -dimethyl).[1][3]
    
  • Subject Molecule: 2-(4-methoxyphenyl)-2-methylpropan-1-amine (

    
    -dimethyl).[1]
    

This specific arrangement constitutes a p-methoxy-neophylamine derivative.[1] The "neophyl" (2-methyl-2-phenylpropyl) group creates a unique steric environment.[1]

Structure-Activity Relationship (SAR) Map

The following diagram details the functional impact of each structural moiety.

SAR_Analysis Molecule 2-(4-Methoxyphenyl)- 2-methylpropan-1-amine Methoxy 4-Methoxy Group (Para-Substitution) Molecule->Methoxy GemDimethyl Beta-Gem-Dimethyl (C2 Substitution) Molecule->GemDimethyl PrimaryAmine Primary Amine (Propan-1-amine) Molecule->PrimaryAmine SERT SERT Affinity (Serotonin Bias) Methoxy->SERT Electron Donor MAO MAO Resistance (Metabolic Stability) GemDimethyl->MAO Steric Shield HT2A 5-HT2A Exclusion (Non-Psychedelic) GemDimethyl->HT2A Steric Clash TAAR TAAR1 Agonism (Trace Amine Mimicry) PrimaryAmine->TAAR Core Pharmacophore

Figure 1: SAR deconstruction of the subject molecule highlighting the divergent effects of the beta-gem-dimethyl group compared to standard amphetamines.[1]

Part 2: Predicted Pharmacodynamics

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Endogenous


-phenethylamine (PEA) is a potent TAAR1 agonist but has a half-life of minutes.[1] The subject molecule retains the essential distance between the aromatic ring and the nitrogen required for TAAR1 activation. The 

-dimethylation serves to "harden" the molecule against degradation, potentially resulting in a long-acting TAAR1 agonist .[1] TAAR1 activation modulates dopaminergic firing rates, suggesting potential utility in metabolic disorders or vigilance regulation without the addiction liability of direct dopamine releasers.
Monoamine Transporter Modulation (SERT > NET >> DAT)

The 4-methoxy group is a classic determinant for serotonergic activity.[1]

  • SERT (Serotonin Transporter): High predicted affinity.[1] The molecule likely acts as a substrate-type releaser (similar to para-methoxyamphetamine, PMA) or a reuptake inhibitor.[1]

  • NET (Norepinephrine Transporter): Moderate affinity expected due to the phenethylamine backbone.[1]

  • DAT (Dopamine Transporter): The

    
    -gem-dimethyl group is known to reduce DAT affinity compared to 
    
    
    
    -methyl analogs.[1] This suggests a lower abuse potential than amphetamine.[1]
Safety Profile: The MAO Inhibition Risk

While the molecule is resistant to MAO degradation, 4-methoxy-substituted phenethylamines can act as competitive inhibitors of MAO-A.[1]

  • Risk: If the molecule inhibits MAO-A while simultaneously releasing serotonin, there is a theoretical risk of Serotonin Syndrome .

  • Differentiation: Unlike PMA, the steric bulk of the neophyl group may reduce the "tightness" of binding in the MAO active site, potentially mitigating the suicide-inhibition mechanism seen with stronger toxins.

Part 3: Experimental Validation Framework

To confirm the pharmacological class, the following self-validating experimental workflow is required.

In Silico Docking Protocol

Before synthesis, binding modes should be simulated.

  • Software: AutoDock Vina or Schrödinger Glide.[1]

  • Target PDB IDs:

    • hSERT (Human Serotonin Transporter): 5I6X[1]

    • hTAAR1 (Homology model required, or AlphaFold prediction).[1]

    • 5-HT2A: 6A93 (To confirm lack of binding).[1]

  • Success Metric: Binding Energy (

    
    ) < -7.0 kcal/mol at SERT; steric clash observed at 5-HT2A orthosteric site.[1]
    
In Vitro Binding Assays (The "Gold Standard")

Table 1: Primary Screening Panel

TargetAssay TypeLigandRationale
hSERT Radioligand Binding (Ki)[³H]CitalopramQuantify affinity for serotonin pump.[1]
hDAT Radioligand Binding (Ki)[³H]WIN 35,428Assess stimulant/abuse potential.[1]
hTAAR1 Functional (cAMP)N/A (cAMP accumulation)Confirm trace amine activity.[1]
5-HT2A Radioligand Binding (Ki)[³H]KetanserinRule out hallucinogenic activity.[1]
Functional Uptake vs. Release Protocol

Determining if the molecule is a blocker (inhibitor) or substrate (releaser) is critical for safety.[1]

  • Preparation: Transfect HEK293 cells with hSERT.

  • Uptake Inhibition: Measure inhibition of [³H]5-HT uptake. Determine IC50.

  • Release Assay: Pre-load cells with [³H]5-HT. Perfuse with subject molecule.[1][2][3][4][5][6][7][8][9][10][11][12]

    • Result A: Efflux of [³H]5-HT = Releasing Agent (Higher Risk).[1]

    • Result B: No Efflux = Reuptake Inhibitor (Lower Risk).[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Classification Start Candidate Molecule 2-(4-OMe-Ph)-2-Me-Propan-1-amine Docking Molecular Docking (SERT, TAAR1, 5-HT2A) Start->Docking ADME ADME Prediction (SwissADME) Docking->ADME Binding Radioligand Binding (Ki) ADME->Binding If Promising Functional Functional Assay (cAMP/Uptake) Binding->Functional ClassA Class A: TAAR1 Agonist (Metabolic Modulator) Functional->ClassA High cAMP / Low Uptake ClassB Class B: SERT Inhibitor (Antidepressant Potential) Functional->ClassB Blocker Profile ClassC Class C: SRA (Releaser) (Toxicological Risk) Functional->ClassC Efflux Profile

Figure 2: Step-by-step validation workflow from computational prediction to functional classification.

Part 4: Synthesis & Handling Notes

  • Precursor: The synthesis likely proceeds via the gem-dimethylation of 4-methoxybenzyl cyanide followed by reduction, or via the Ritter reaction on the corresponding alcohol.[1]

  • Handling: As a primary amine with predicted serotonergic activity, this compound should be handled as a Potent Bioactive .

    • PPE: Nitrile gloves, fume hood, N95/P100 respirator if handling powder.

    • Storage: Store as the hydrochloride salt at -20°C, protected from light and moisture.

References

  • Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.[1] Link

  • Lewin, A. H., et al. (2008).[1] Structure-Activity Correlations for

    
    -Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry, 16(15), 7415-7423.[1] Link
    
  • Simmler, L. D., et al. (2013).[1][10] Pharmacological characterization of novel synthetic phenethylamines. British Journal of Pharmacology, 168(2), 458-470.[1] Link[1]

  • Nichols, D. E. (2018).[1] Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling, 7(2). Link

  • PubChem Compound Summary. (2024). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine (Isomer Reference).[1][8] National Library of Medicine. Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Thermochemical Properties of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Abstract Introduction: The Significance of Thermochemical Data in Pharmaceutical Development 2-(4-Methoxyphenyl)-2-methylpropan-1-amine is a substituted aromatic amine with potential applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

2-(4-Methoxyphenyl)-2-methylpropan-1-amine is a substituted aromatic amine with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties is paramount for several reasons:

  • Process Safety and Hazard Analysis: The enthalpy of formation is a critical parameter for assessing the thermal stability and potential for runaway reactions during synthesis, purification, and storage.

  • Polymorph and Salt Form Selection: Heat capacity and phase transition data, obtainable through techniques like Differential Scanning Calorimetry (DSC), are vital for characterizing different solid-state forms of a drug substance, which can significantly impact its solubility, bioavailability, and stability.

  • Computational Modeling and Drug Design: Accurate thermochemical data serves as a benchmark for validating and refining computational models used in drug discovery and development. These models can predict the behavior of new molecular entities, saving valuable time and resources.

  • Process Optimization: Understanding the thermodynamics of synthetic steps can aid in optimizing reaction conditions to improve yield and reduce by-product formation.

This guide will provide the foundational knowledge and detailed protocols to empower researchers to determine these essential thermochemical properties.

Synthesis and Purity Assessment of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Proposed Synthetic Pathway:

synthesis ketone 1-(4-methoxyphenyl)-2-methylpropan-1-one amine 2-(4-Methoxyphenyl)-2-methylpropan-1-amine ketone->amine Reductive Amination reagents Ammonia, Reducing Agent (e.g., NaBH3CN) reagents->amine bomb_calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis calibrate Calibrate with Benzoic Acid prepare_sample Prepare Sample Pellet & Fuse Wire calibrate->prepare_sample assemble Assemble & Pressurize Bomb prepare_sample->assemble combust Ignite Sample & Record Temperature assemble->combust corrections Apply Corrections (fuse, acid) combust->corrections calc_dcu Calculate ΔcU corrections->calc_dcu calc_dch Calculate ΔcH° calc_dcu->calc_dch calc_dfh Calculate ΔfH° calc_dch->calc_dfh dft_workflow input Input: Molecular Structure optimize Geometry Optimization input->optimize frequency Frequency Calculation optimize->frequency verify Verify Minimum Energy Structure frequency->verify verify->optimize If false calculate Calculate Thermochemical Properties verify->calculate If true output Output: Enthalpy, Entropy, Heat Capacity calculate->output

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine from 4-methoxyphenylacetone

Application Note: High-Purity Synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Executive Summary This application note details a robust synthetic pathway for the preparation of 2-(4-Methoxyphenyl)-2-methylpropan-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Executive Summary

This application note details a robust synthetic pathway for the preparation of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 51558-25-9) utilizing 4-methoxyphenylacetone as the obligate starting material.

The synthesis addresses a critical structural challenge: constructing a quaternary carbon center adjacent to the aryl ring while excising a carbon atom from the propyl chain to match the target isobutylamine skeleton. The methodology employs a Gem-Dimethylation / Haloform Oxidation / Amide Reduction strategy. This route is selected for its high regioselectivity and ability to generate the sterically hindered quaternary center which is difficult to access via direct reductive amination.

Retrosynthetic Analysis & Strategy

The transformation requires altering the carbon skeleton from a linear propyl ketone to a branched isobutyl amine.

  • Target: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (

    
    )
    
  • Starting Material: 4-Methoxyphenylacetone (

    
    )[1]
    

Strategic Disconnection:

  • Amine Formation: The primary amine is best accessed via reduction of the corresponding primary amide, preserving the carbon count.

  • Carboxyl Precursor: The amide is derived from 2-(4-methoxyphenyl)-2-methylpropanoic acid.[2]

  • Carbon Excision: The acid is generated from a methyl ketone via the Haloform reaction, which cleaves the terminal methyl group.

  • Quaternary Center Construction: The requisite methyl ketone (

    
    ) is synthesized by exhaustive methylation of the active methylene in 4-methoxyphenylacetone.
    

Synthesispathway SM 4-Methoxyphenylacetone (C10 Skeleton) Inter1 3-(4-Methoxyphenyl)- 3-methylbutan-2-one (Gem-dimethylated) SM->Inter1 1. MeI (2.2 eq), NaH THF, 0°C to Reflux Inter2 2-(4-Methoxyphenyl)- 2-methylpropanoic acid (Haloform Product) Inter1->Inter2 2. Br2, NaOH (Haloform) Inter3 Primary Amide Intermediate Inter2->Inter3 3. i) SOCl2 ii) NH3(aq) Target 2-(4-Methoxyphenyl)- 2-methylpropan-1-amine (Target) Inter3->Target 4. LiAlH4 THF, Reflux

Caption: Synthetic pathway from 4-methoxyphenylacetone to the target amine via gem-dimethylation and haloform degradation.

Detailed Experimental Protocols

Phase 1: Construction of the Quaternary Center (Gem-Dimethylation)

Objective: Exhaustive alkylation of the benzylic position to install two methyl groups. Rationale: The benzylic protons in 4-methoxyphenylacetone are significantly more acidic (


) than the terminal methyl protons (

), allowing for selective alkylation.

Reagents:

Reagent Equivalents Role
4-Methoxyphenylacetone 1.0 Substrate
Sodium Hydride (60% in oil) 2.5 Strong Base
Methyl Iodide (MeI) 2.5 Alkylating Agent

| THF (Anhydrous) | Solvent | Medium |

Protocol:

  • Setup: Flame-dry a 3-neck RB flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Deprotonation: Suspend NaH (2.5 eq) in anhydrous THF at 0°C. Add 4-methoxyphenylacetone (1.0 eq) dropwise over 30 mins. Evolution of

    
     gas will be vigorous.
    
  • Alkylation: Stir for 1 hour at 0°C to ensure complete enolate formation. Add Methyl Iodide (2.5 eq) dropwise.

    • Note: The solution may become viscous. Ensure efficient magnetic or mechanical stirring.[3]

  • Reaction: Allow to warm to room temperature, then reflux for 4-6 hours. Monitor by TLC/GC-MS for the disappearance of mono-methylated intermediate.

  • Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: The crude product, 3-(4-methoxyphenyl)-3-methylbutan-2-one , is sufficiently pure for the next step. If necessary, purify via vacuum distillation.[2]

Phase 2: Carbon Excision via Haloform Reaction

Objective: Convert the methyl ketone to the carboxylic acid, excising the terminal acetyl carbon. Rationale: The steric bulk of the newly formed quaternary center makes nucleophilic attack at the carbonyl difficult for many reagents, but the Haloform reaction remains effective for methyl ketones.

Protocol:

  • Reagent Prep: Prepare a sodium hypobromite solution by adding Bromine (

    
    , 3.2 eq) dropwise to a stirred solution of NaOH (8.0 eq) in water at 0°C.
    
  • Oxidation: Add the Phase 1 Ketone (1.0 eq) dissolved in Dioxane to the hypobromite solution at 0°C.

  • Digestion: Stir vigorously at 0°C for 1 hour, then warm to 60°C for 2 hours. The solution should clarify as the carboxylate forms.

  • Workup: Cool to room temperature. Add sodium bisulfite to quench excess oxidant.

  • Isolation: Wash the basic aqueous layer with diethyl ether (to remove unreacted ketone). Acidify the aqueous layer to pH 1 with conc. HCl.

  • Extraction: Extract the precipitated acid with DCM (3x). Dry and concentrate to yield 2-(4-methoxyphenyl)-2-methylpropanoic acid .

Phase 3: Amidation and Reduction

Objective: Convert the carboxylic acid to the primary amine. Rationale: Direct reduction of the acid to the amine is not feasible. The amide serves as a stable intermediate that reduces cleanly to the amine without carbon loss.

Protocol:

  • Acid Chloride Formation: Dissolve the Acid (1.0 eq) in DCM. Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours. Concentrate to remove excess 
    
    
    
    .
  • Amidation: Dissolve the crude acid chloride in dry THF. Add this solution dropwise to a stirred solution of aqueous Ammonia (28%, excess) or anhydrous Ammonia in THF at 0°C.

  • Isolation: Filter the precipitated amide solid or extract with EtOAc. Dry and concentrate to yield 2-(4-methoxyphenyl)-2-methylpropanamide .

  • Reduction:

    • Suspend Lithium Aluminum Hydride (

      
      , 3.0 eq) in anhydrous THF under Argon.
      
    • Add the Amide (dissolved in THF) dropwise.

    • Reflux for 12-18 hours.

    • Fieser Quench: Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      is grams of LAH used.
    • Filter the granular white precipitate. Concentrate the filtrate.

  • Final Purification: Dissolve the oil in

    
     and bubble dry HCl gas to precipitate the 2-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride  salt. Recrystallize from Isopropanol/Ether.
    

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Anhydrous Conditions < 50 ppm H2O in THFEssential for Phase 1 (NaH) and Phase 3 (LiAlH4). Moisture destroys reagents and lowers yield.
Temperature Control 0°C during additionsPrevents runaway exotherms, particularly during Alkylation and LAH quenching.
Stoichiometry > 2.2 eq MeICrucial to force the second methylation. Mono-methylated impurity is difficult to separate later.
Haloform pH Final pH < 2Ensures complete precipitation of the carboxylic acid from the aqueous phase.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sadeghian, H., et al. (2009). Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 17(6), 2327-2335. Link (Reference for reactivity of 4-methoxyphenylacetone derivatives).

  • March, J. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for gem-dimethylation via enolates).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.[4][5] Link (Confirmation of target structure and stability).

Sources

Application

Protocol for reductive amination to produce 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Protocol for the Reductive Amination of 2-(4-Methoxyphenyl)-2-methylpropanal Executive Summary This application note details an optimized protocol for synthesizing 2-(4-Methoxyphenyl)-2-methylpropan-1-amine , a primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Reductive Amination of 2-(4-Methoxyphenyl)-2-methylpropanal

Executive Summary

This application note details an optimized protocol for synthesizing 2-(4-Methoxyphenyl)-2-methylpropan-1-amine , a primary amine featuring a sterically congested quaternary carbon at the


-position. Standard reductive amination conditions (e.g., 

) often fail or suffer from low yields with this substrate due to the significant steric bulk of the gem-dimethyl group adjacent to the carbonyl center.

To overcome this, we utilize a Titanium(IV) isopropoxide [


]  mediated pathway.[1] The titanium species acts as a dual-function Lewis acid catalyst and water scavenger, driving the unfavorable equilibrium toward the imine intermediate prior to reduction. This method allows for the use of inexpensive Sodium Borohydride (

)
rather than toxic cyanoborohydrides, ensuring a safer, more scalable process.
Chemical Strategy & Mechanism[2]

The synthesis poses a specific challenge: the Thorpe-Ingold effect (gem-dimethyl effect) creates steric hindrance that protects the carbonyl carbon from nucleophilic attack by ammonia.

The Solution: Titanium(IV) Isopropoxide[1][2][3][4][5]
  • Activation:

    
     coordinates to the carbonyl oxygen, increasing electrophilicity.
    
  • Dehydration: It chemically traps the water byproduct of imine formation, preventing hydrolysis and driving the equilibrium forward (Le Chatelier’s principle).

  • Reduction: The resulting titanated imine species is rapidly reduced by

    
    .
    
Reaction Scheme


ReactionMechanism Aldehyde 2-(4-Methoxyphenyl)- 2-methylpropanal Complex Activated Ti-Carbonyl Complex Aldehyde->Complex Coordination Titanium Ti(OiPr)4 (Lewis Acid / Scavenger) Titanium->Complex Imine Titanated Imine Intermediate Complex->Imine + NH3 - Ti(OH)(OiPr)3 Ammonia NH3 (in MeOH) Ammonia->Imine Product 2-(4-Methoxyphenyl)- 2-methylpropan-1-amine Imine->Product Hydride Transfer Borohydride NaBH4 (Reduction) Borohydride->Product

Figure 1: Mechanistic pathway for the Titanium-mediated reductive amination.

Materials & Equipment
Reagents
ReagentPurity/GradeRole
2-(4-Methoxyphenyl)-2-methylpropanal >95%Substrate
Titanium(IV) isopropoxide 97%+Lewis Acid / Desiccant
Ammonia (7N in Methanol) AnhydrousAmine Source
Sodium Borohydride Powder, >98%Reducing Agent
Ammonium Hydroxide (2M) AqueousQuenching Agent
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Equipment
  • Flame-dried 2-neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Nitrogen (

    
    ) gas line with bubbler.
    
  • Ice-water bath.

  • Celite® 545 filter pad.

Experimental Protocol

Safety Warning:


 is moisture-sensitive. Ammonia solutions are caustic and volatile. Perform all steps in a fume hood.
Phase 1: Imine Formation
  • Setup: Equip a flame-dried 100 mL RBF with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 2-(4-Methoxyphenyl)-2-methylpropanal (10 mmol, 1.0 eq) to the flask.

  • Solvent/Amine: Add 7N Ammonia in Methanol (20 mL, ~140 mmol, Excess).

    • Note: A large excess of ammonia is crucial to prevent dimerization (secondary amine formation).

  • Catalyst Addition: Slowly add Titanium(IV) isopropoxide (20 mmol, 2.0 eq) via syringe.

    • Observation: The solution may turn slightly yellow or hazy.

  • Incubation: Seal the flask and stir at Room Temperature (20-25°C) for 6–12 hours .

    • Process Control: Monitor by TLC (ensure disappearance of aldehyde).[6] Due to the steric bulk, this step takes longer than typical unhindered aldehydes.

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (

    
    ) (15 mmol, 1.5 eq) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours .

Phase 3: Quench & Workup

Crucial Step: Titanium salts form a gelatinous precipitate that traps product if not quenched correctly. 9. Quench: Pour the reaction mixture into 2M Aqueous Ammonium Hydroxide (30 mL).

  • Why: This hydrolyzes the titanium alkoxides into manageable oxides.
  • Filtration: Dilute with DCM (30 mL) and filter the resulting suspension through a pad of Celite . Wash the pad thoroughly with DCM.
  • Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][2] Extract the aqueous layer twice more with DCM (
    
    
    mL).
  • Purification (Acid-Base Extraction):
  • Extract the combined organic layers with 1M HCl (
    
    
    mL). The amine moves to the aqueous phase; non-basic impurities remain in DCM.
  • Discard the DCM layer.
  • Basify the aqueous acidic layer to pH >12 using 4M NaOH (cool during addition).
  • Extract the cloudy aqueous mixture with DCM (
    
    
    mL).
  • Drying: Dry combined organics over anhydrous
    
    
    , filter, and concentrate in vacuo.
Process Workflow Diagram

Workflow Start Start: Dry Flask N2 Atmosphere Mix Add Aldehyde + NH3 (MeOH) Start->Mix TiAdd Add Ti(OiPr)4 Stir 6-12h @ RT Mix->TiAdd Reduce Cool to 0°C Add NaBH4 TiAdd->Reduce Quench Quench with 2M NH4OH Reduce->Quench Filter Filter through Celite (Remove Ti salts) Quench->Filter Purify Acid/Base Extraction (Isolate Amine) Filter->Purify Final Pure Amine Oil/Solid Purify->Final

Figure 2: Operational workflow for the synthesis process.

Results & Troubleshooting
Expected Yields
MethodReagentsYieldNotes
Standard

< 30%Fails due to steric hindrance at C2.
Optimized

75 - 85% Titanium activates carbonyl effectively.
Troubleshooting Guide
  • Problem: Low yield / Recovered starting material.

    • Cause: Imine formation incomplete before reduction.

    • Fix: Extend Phase 1 stir time to 12-18 hours. Ensure

      
       is fresh (it hydrolyzes in air).
      
  • Problem: Gel formation during workup makes separation impossible.

    • Cause: Improper quenching of Titanium.

    • Fix: Use the 2M

      
       quench or add water followed by 1M NaOH until a white precipitate forms, then filter strictly through Celite.
      
  • Problem: Secondary amine byproduct formed.

    • Cause: Insufficient ammonia concentration.

    • Fix: Ensure the use of 7N

      
       in MeOH and maintain a sealed system to prevent ammonia loss.
      
References
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[5][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[4] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Method

Application Note: HPLC Purity Analysis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Abstract & Scope This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine . This compound, a structural analog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine . This compound, a structural analog of phenethylamine featuring a gem-dimethyl substitution and a primary amine, presents specific chromatographic challenges, notably peak tailing due to silanol interactions and potential co-elution with synthetic precursors (e.g., nitriles or aldehydes).

We present a dual-method approach :

  • Method A (Primary): A low-pH Reversed-Phase (RP) method using Formic Acid, optimized for LC-MS compatibility and general purity screening.[1]

  • Method B (Orthogonal): A high-pH method using Ammonium Bicarbonate, designed to neutralize the amine for superior peak symmetry and alternative selectivity.[1]

Physicochemical Context & Method Strategy

The Analyte
  • IUPAC Name: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine[1]

  • Functional Groups: Primary Amine (Basic, pKa ~9.5–10.0), Methoxybenzene (UV Chromophore).

  • Chromatographic Behavior:

    • Basicity: At neutral pH, the amine is protonated (

      
      ), leading to ionic interactions with residual silanols on silica columns (causing tailing).
      
    • Hydrophobicity: The gem-dimethyl and phenyl groups provide sufficient retention on C18 stationary phases.[1]

    • Detection: The anisole (methoxybenzene) moiety exhibits strong UV absorption at 220 nm (E2 band) and 275 nm (B band).

Strategic Design

To ensure Scientific Integrity , we avoid "generic" gradients. Instead, we utilize pH control as the primary lever for selectivity.[1]

  • Why Acidic (Method A)? Protonating the amine ensures high solubility and rapid elution.[1] Using a modern "Base-Deactivated" (End-capped) C18 column minimizes tailing.[1]

  • Why Basic (Method B)? Operating at pH 9.5 keeps the amine neutral (

    
    ).[1] This drastically improves peak shape (tailing factor 
    
    
    
    1.[1]0) and increases retention, often separating impurities that co-elute under acidic conditions.[1]

Experimental Protocols

Reagents & Standards
  • Reference Standard: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Modifiers: Formic Acid (LC-MS Grade), Ammonium Bicarbonate (Reagent Grade), Ammonium Hydroxide (28%).

Sample Preparation

Objective: Match the sample solvent strength to the initial mobile phase to prevent "solvent shock" (peak distortion).[1]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of analyte into a 10 mL volumetric flask.

    • Dissolve in 5 mL Methanol .

    • Sonicate for 5 minutes.

    • Dilute to volume with Water .[1]

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

    • Dilute to volume with Mobile Phase A:B (90:10) .

    • Filter through a 0.22 µm PTFE or Nylon syringe filter.[1]

Method A: Acidic Screening (LC-MS Compatible)

Best for: Initial purity checks, identification of polar impurities, and mass spectrometry coupling.

ParameterCondition
Column Phenomenex Kinetex C18 (or equivalent), 150 x 4.6 mm, 2.6 µm (Core-Shell)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C
Injection Vol 5.0 µL
Detection UV @ 220 nm (Quantification), 275 nm (ID Confirmation)

Gradient Table (Method A):

Time (min) % B Event
0.0 5 Equilibrate
1.0 5 Isocratic Hold
12.0 90 Linear Ramp
15.0 90 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | Stop |[1]

Method B: High-pH Robustness (Peak Shape Optimized)

Best for: Final purity release, resolving closely eluting isomers, and eliminating tailing. Critical: Ensure your column is rated for pH > 9 (e.g., Waters XBridge, Agilent Poroshell HPH).[1]

ParameterCondition
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with

Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 275 nm (Specific)

Gradient Table (Method B):

Time (min) % B Event
0.0 10 Equilibrate
15.0 95 Linear Ramp
18.0 95 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |[1]

Visualized Workflow & Logic

The following diagram illustrates the decision logic for selecting the appropriate method and the validation workflow.

HPLC_Workflow Start Sample: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Goal Define Analytical Goal Start->Goal RouteA Route A: LC-MS / General Screen Goal->RouteA Mass Spec Required RouteB Route B: QC Release / Purity Goal->RouteB Max Resolution Required MethodA Method A (Acidic) MP: 0.1% Formic Acid Col: Core-Shell C18 RouteA->MethodA MethodB Method B (Basic pH 9.5) MP: NH4HCO3 Col: Hybrid Silica (BEH) RouteB->MethodB Check System Suitability Check MethodA->Check MethodB->Check Pass Pass Criteria: Tailing < 1.5 Resolution > 2.0 Check->Pass Meets Specs Fail Fail: Tailing > 1.5 Co-elution Check->Fail Issues Found Action Switch Method or Adjust Gradient Fail->Action Action->MethodB If Acidic Fails

Caption: Decision matrix for selecting between Acidic (Method A) and Basic (Method B) protocols based on analytical requirements.

System Suitability & Validation Criteria

To ensure Trustworthiness , the system must self-validate before every run.[1]

System Suitability Test (SST)

Inject the Working Standard (0.1 mg/mL) 5 times.[1]

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    [1]
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Strict requirement for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    (for 150 mm column).
Linearity & Range
  • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance:

    
    .[1]
    
Limit of Quantitation (LOQ)
  • Estimated at Signal-to-Noise (S/N) ratio of 10:1.[1]

  • For UV @ 220 nm, LOQ is typically

    
     µg/mL.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amine.[1]Switch to Method B (High pH) or add 5 mM Ammonium Formate to Method A.
Split Peaks Sample solvent too strong.Dilute sample in starting mobile phase (5% ACN).[1]
Drifting RT Column not equilibrated.Ensure at least 10 column volumes of equilibration between runs.[1]
Ghost Peaks Carryover.Add a needle wash step (50:50 MeOH:Water) between injections.[1]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.[1] National Library of Medicine.[1] [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic solutes by HPLC. Journal of Chromatography A. (Cited for mechanism of amine tailing and high pH remediation).[1]

  • Waters Corporation. (2025).[1] XBridge BEH C18 Column Care and Use Manual. (Cited for high pH column stability specifications).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Cited for Gradient Design principles).

Sources

Application

Chiral Separation of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Enantiomers: A Comprehensive Guide to Method Development and Optimization

Introduction The principle of chirality is fundamental to pharmaceutical sciences, where the three-dimensional arrangement of atoms in a molecule can lead to profound differences in pharmacological and toxicological effe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The principle of chirality is fundamental to pharmaceutical sciences, where the three-dimensional arrangement of atoms in a molecule can lead to profound differences in pharmacological and toxicological effects. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. Therefore, the ability to separate and quantify these enantiomers is of paramount importance in drug discovery, development, and quality control[1]. This guide provides a comprehensive overview of the strategies and detailed protocols for the chiral separation of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine enantiomers, a primary amine of interest due to its structural relation to pharmacologically active compounds.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for the direct separation of enantiomers[2]. This document will delve into the theoretical underpinnings of chiral recognition on polysaccharide and crown ether-based CSPs, followed by detailed, field-proven protocols for HPLC and SFC-based separations. Furthermore, a protocol for the synthesis of the racemic starting material is provided to ensure a holistic approach to your research needs.

Theoretical Background: The Basis of Enantioselective Recognition

The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The differing stabilities of these complexes result in different retention times on the chromatographic column.

Polysaccharide-Based Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the workhorses of chiral separations due to their broad applicability and high selectivity for a vast range of compounds, including aromatic amines[2][3][4].

The chiral recognition mechanism of these CSPs is attributed to the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities[4]. The phenylcarbamate derivatives on the polysaccharide backbone provide multiple sites for interaction, including:

  • Hydrogen Bonding: The amine group of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The aromatic ring of the analyte can interact with the electron-rich phenyl groups of the chiral selector.

  • Steric Interactions: The overall shape of the analyte and its fit within the chiral grooves of the CSP play a crucial role in enantioselective recognition[5].

The combination of these interactions leads to a stable, transient diastereomeric complex, allowing for the separation of the enantiomers.

Crown Ether-Based Chiral Stationary Phases (CSPs)

Crown ether-based CSPs are particularly effective for the chiral separation of primary amines[6][7]. The chiral recognition mechanism is based on the principle of host-guest chemistry, where the primary ammonium ion of the analyte forms an inclusion complex with the cavity of the crown ether[8].

For effective complexation and subsequent chiral recognition, the primary amine of the analyte is typically protonated using an acidic mobile phase additive. The resulting ammonium ion is then able to form three-point hydrogen bonds with the oxygen atoms of the crown ether ring. The chirality of the crown ether backbone dictates the stereospecificity of this interaction, leading to the separation of the enantiomers. The presence of aromatic units on the analyte can further enhance the interaction through π-π stacking with components of the chiral selector[8].

Supercritical Fluid Chromatography (SFC): A Powerful Alternative

SFC has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and often, improved resolution[9][10][11]. The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent, results in low viscosity and high diffusivity, contributing to efficient separations. Polysaccharide and crown ether-based CSPs are highly effective in SFC for the separation of chiral primary amines.

Experimental Protocols

Synthesis of Racemic 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

A racemic standard is essential for the development and validation of a chiral separation method. The following is an adapted protocol for the synthesis of the target compound.

Procedure:

  • To a solution of 1-(4-methoxyphenyl)-2-methylpropan-1-one (1 equivalent) in methanol, add ammonium formate (10 equivalents) and palladium on carbon (10% w/w, 0.1 equivalents)[12].

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.

Protocol 1: HPLC Separation using a Polysaccharide-Based CSP (Reversed-Phase)

This protocol is adapted from a successful method for the structurally similar 2-(4-Ethylphenyl)propan-2-amine and represents a robust starting point for method development[2].

Chromatographic Conditions:

ParameterValue
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase 5 mM Ammonium bicarbonate in Water/Acetonitrile (70:30, v/v), pH adjusted to 11 with Ammonium hydroxide
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve the racemic standard of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine in the mobile phase to a concentration of 1 mg/mL.

Step-by-Step Procedure:

  • Prepare the mobile phase by dissolving the appropriate amount of ammonium bicarbonate in water, adding the acetonitrile, and then adjusting the pH with concentrated ammonium hydroxide.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Optimize the separation by adjusting the acetonitrile content and pH if necessary.

Protocol 2: HPLC Separation using a Polysaccharide-Based CSP (Normal-Phase)

Normal-phase chromatography can offer different selectivity compared to reversed-phase and is a valuable alternative.

Chromatographic Conditions:

ParameterValue
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve the racemic standard of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine in the mobile phase to a concentration of 1 mg/mL.

Step-by-Step Procedure:

  • Prepare the mobile phase by mixing the solvents and additive in the specified ratio.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the sample and record the chromatogram.

  • Adjust the isopropanol concentration to optimize retention and resolution.

Protocol 3: SFC Method Development for High-Throughput Screening

SFC is an excellent choice for rapid method development and screening of multiple CSPs.

Screening Conditions:

ParameterValue
Columns Chiralpak® IA, IB, IC; Lux® Cellulose-1, Amylose-1; CROWNPAK® CR-I(+)
Mobile Phase CO2/(Methanol with 0.1% Diethylamine) gradient
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 230 nm

Step-by-Step Procedure:

  • Screen the selected columns with a generic gradient (e.g., 5% to 50% modifier in 5 minutes).

  • Identify the column that provides the best initial separation.

  • Optimize the separation on the selected column by adjusting the modifier percentage, additive, temperature, and back pressure.

Data Interpretation and System Validation

For a reliable chiral separation method, it is crucial to calculate and report the following parameters:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers.

  • Enantiomeric Excess (ee%): A measure of the purity of one enantiomer in a mixture.

The method should be validated for linearity, accuracy, precision, and robustness according to established guidelines.

Visualizations

G cluster_workflow General Chiral Separation Workflow racemic_standard Racemic Standard Preparation method_development Chromatographic Method Development (HPLC/SFC) racemic_standard->method_development optimization Method Optimization method_development->optimization validation Method Validation optimization->validation analysis Sample Analysis validation->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: General workflow for chiral separation method development.

G cluster_polysaccharide Polysaccharide CSP Chiral Recognition CSP Polysaccharide CSP (Helical Groove) interactions_R Multiple Interactions: - Hydrogen Bonding - π-π Stacking - Steric Fit CSP->interactions_R interactions_S Weaker/Fewer Interactions CSP->interactions_S enantiomer_R R-Enantiomer enantiomer_R->CSP Stronger Binding enantiomer_S S-Enantiomer enantiomer_S->CSP Weaker Binding

Caption: Chiral recognition on a polysaccharide-based CSP.

G cluster_crown_ether Crown Ether CSP Chiral Recognition CSP Crown Ether CSP (Chiral Cavity) complex_R Stable Inclusion Complex CSP->complex_R complex_S Less Stable Complex CSP->complex_S enantiomer_R R-NH3+ enantiomer_R->CSP Good Fit enantiomer_S S-NH3+ enantiomer_S->CSP Poor Fit

Caption: Chiral recognition on a crown ether-based CSP.

Conclusion

The chiral separation of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine enantiomers can be successfully achieved using both HPLC and SFC techniques. Polysaccharide-based CSPs, under both reversed-phase and normal-phase conditions, offer a high probability of success due to their versatile interaction capabilities. For a more targeted approach, especially given the primary amine nature of the analyte, crown ether-based CSPs present a highly selective alternative. The provided protocols serve as a robust starting point for method development, and a systematic approach to optimization will ensure a reliable and efficient separation. The choice between HPLC and SFC will depend on the specific requirements of the laboratory, with SFC offering significant advantages in terms of speed and solvent consumption.

References

  • Aisberg, J., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethy. Molecules, 27(23), 8489. [Link]

  • De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1329, 85-94. [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015).
  • MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. [Link]

  • Pardeshi, S., et al. (2016). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Research & Reviews: A Journal of Pharmaceutical Science. [Link]

  • Al-Saeed, H., et al. (2021). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 26(23), 7249. [Link]

  • Kumar, P., et al. (2013). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 3(5), 374-379. [Link]

  • Macherey-Nagel. (n.d.). Chiral Columns. [Link]

  • Tanaka, Y., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5345-5352. [Link]

  • Segawa, H., et al. (2017). Enantioseparation of methamphetamine by supercritical fluid chromatography with cellulose-based packed column. Forensic Science International, 273, 39-44. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(19), 5829. [Link]

  • Kim, J. H., et al. (2021). Unusual enantiomeric separation due to residual amines in chiral crown ether stationary phase linked by long alkyl chain. Journal of Chromatography A, 1659, 462635. [Link]

  • Uray, K., et al. (2022). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 27(9), 2838. [Link]

  • Lee, J. W., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. [Link]

  • Yashima, E., et al. (2018). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Chirality, 30(5), 565-574. [Link]

  • Hyun, M. H., et al. (2001). Liquid chromatographic resolution of racemic amines, amino alcohols and related compounds on a chiral crown ether stationary phase. Journal of Chromatography A, 922(1-2), 127-135. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-109. [Link]

  • EP1215197B1 - Method for the racemisation of optically active amines. (2004).
  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Adhikari, S., & Lee, W. (2019). Liquid Chromatographic Chiral Separations by Crown Ether-Based Chiral Stationary Phases. Journal of Pharmaceutical Investigation, 49(1), 1-17. [Link]

  • Pál, D., et al. (2022). Covalently Immobilizable Tris(Pyridino)-Crown Ether for Separation of Amines Based on Their Degree of Substitution. Molecules, 27(9), 2838. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. [Link]

Sources

Method

Application Note: High-Throughput Profiling of Sterically Hindered Phenethylamines

Characterization of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Interactions with Monoamine Transporters Introduction & Pharmacological Context The compound 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS: 127201-17-6) re...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Interactions with Monoamine Transporters

Introduction & Pharmacological Context

The compound 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS: 127201-17-6) represents a critical structural scaffold in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Structurally, it is a


-dimethylphenethylamine derivative, serving as a key intermediate in the synthesis of Venlafaxine  and related therapeutics.

Unlike simple phenethylamines, the introduction of a gem-dimethyl group at the


-position (relative to the amine) introduces significant steric bulk. In drug discovery, profiling such intermediates is critical for two reasons:
  • Structure-Activity Relationship (SAR): Understanding how steric hindrance at the

    
    -carbon affects the ligand's ability to navigate the S1 and S2 binding pockets of monoamine transporters (MATs).
    
  • Impurity Profiling: Determining the pharmacological activity of synthetic precursors to assess potential off-target toxicity in final drug formulations.

This Application Note provides a rigorous, self-validating protocol for determining the binding affinity (


) of this lipophilic amine at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
Experimental Design & Causality

To accurately characterize this ligand, we employ a Competitive Radioligand Binding Assay . We utilize membrane preparations from HEK-293 cells stably expressing human SERT (hSERT) or human NET (hNET).

Why this approach?

  • Cell Lines vs. Tissue: Transfected HEK-293 cells provide a high density of transporters (

    
    ) with zero background from other monoamine receptors (e.g., 5-HT
    
    
    
    ), which often contaminate brain tissue homogenates.
  • Radioligand Selection:

    • For SERT: We use [

      
      H]-Citalopram  or [
      
      
      
      H]-Paroxetine
      . These are high-affinity antagonists that bind the central substrate site.
    • For NET: We use [

      
      H]-Nisoxetine , the gold standard for selectivity.
      
  • The "Wall Effect" Mitigation: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine is lipophilic. It tends to adsorb to plastic surfaces and glass fiber filters, artificially depleting the free concentration. This protocol incorporates a 0.3% Polyethyleneimine (PEI) filter soak to neutralize the zeta potential of the glass fibers, drastically reducing non-specific binding (NSB).

Detailed Protocols
3.1. Reagents and Buffer Preparation[1]

Standard Assay Buffer (SAB):

  • 50 mM Tris-HCl (pH 7.4 at 25°C)

  • 120 mM NaCl (Critical for MAT conformational stability)

  • 5 mM KCl

  • 0.1% Ascorbic Acid (Prevents oxidation of control amines)

  • Note: Prepare fresh on the day of assay.

Ligand Preparation:

  • Test Compound: Dissolve 2-(4-Methoxyphenyl)-2-methylpropan-1-amine in 100% DMSO to create a 10 mM stock. Serial dilute in SAB. Final DMSO concentration in the assay well must be

    
     to prevent transporter denaturation.
    
  • Radioligands: Dilute [

    
    H]-Citalopram (SERT) or [
    
    
    
    H]-Nisoxetine (NET) to a concentration of
    
    
    (approx. 2-4 nM).
3.2. Membrane Preparation (The Foundation)

Purity of the membrane fraction dictates the signal-to-noise ratio.

  • Harvest: Detach HEK-hSERT/hNET cells using PBS/EDTA (avoid trypsin, which digests extracellular loops of the transporter).

  • Lysis: Resuspend pellet in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4). Homogenize with a Polytron (bursts of 5 sec).

  • Centrifugation:

    • Spin 1: 1,000

      
       for 10 min (remove nuclei/debris).
      
    • Spin 2 (Supernatant): 40,000

      
       for 20 min at 4°C.
      
  • Resuspension: Resuspend the final pellet in SAB to a protein concentration of 1–2 mg/mL. Flash freeze aliquots in liquid nitrogen.

3.3. Competition Binding Workflow

Step-by-Step Procedure:

  • Plate Setup: Use 96-well polypropylene plates (low binding).

  • Additions (Final Vol: 250 µL):

    • 50 µL Test Compound (8 concentrations, log scale:

      
       to 
      
      
      
      M).
    • 50 µL Radioligand (Fixed concentration).

    • 150 µL Membrane Suspension (approx. 10–20 µg protein/well).

  • Controls:

    • Total Binding: Buffer + Radioligand + Membrane.[1][2][3]

    • Non-Specific Binding (NSB): Add 10 µM Fluoxetine (SERT) or Desipramine (NET) to saturate specific sites.

  • Incubation: Incubate for 60 minutes at 25°C . Equilibrium is slower for lipophilic compounds; do not shorten this step.

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.3% PEI for 1 hour.

    • Filter using a cell harvester (e.g., Brandel or PerkinElmer).[1]

    • Wash

      
       with 3 mL ice-cold wash buffer (50 mM Tris-HCl).
      
  • Detection: Dry filters, add liquid scintillant, and count in a MicroBeta counter.

Data Visualization & Logic
4.1. Assay Logic Flow

The following diagram illustrates the critical decision points and flow of the binding assay, highlighting the specific measures taken for lipophilic phenethylamines.

BindingAssayWorkflow Start Start: Ligand Preparation Solubility Check Lipophilicity (LogP > 2.0?) Start->Solubility PEI_Step Soak Filters in 0.3% PEI (Mitigate NSB) Solubility->PEI_Step Yes (Critical) Incubation Incubation 60 min @ 25°C Solubility->Incubation No PEI_Step->Incubation Equilibrium Equilibrium Reached? Incubation->Equilibrium Equilibrium->Incubation No (Extend Time) Filtration Vacuum Filtration (GF/B Filters) Equilibrium->Filtration Yes Wash Wash 3x Ice-Cold Buffer (Remove Unbound Ligand) Filtration->Wash Counting Scintillation Counting (CPM Data) Wash->Counting Analysis Calculate Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for competitive binding assay optimized for lipophilic ligands like 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.

4.2. Mechanistic Interaction (SAR)

Understanding the binding mode is crucial. The gem-dimethyl group creates steric hindrance that may reduce affinity compared to non-methylated analogs, but it also prevents degradation by Monoamine Oxidase (MAO).

SAR_Interaction cluster_BindingPocket Transporter Binding Pocket (S1 Site) Ligand 2-(4-Methoxyphenyl)- 2-methylpropan-1-amine Aspartate Asp-98 (hSERT) Ionic Bond Ligand->Aspartate Primary Amine (Protonated) Hydrophobic Hydrophobic Pocket (Val/Tyr residues) Ligand->Hydrophobic 4-Methoxy Phenyl StericGate Steric Gate (Restricts Bulk) Ligand->StericGate Gem-Dimethyl (Clash/Selectivity)

Caption: Predicted molecular interactions. The primary amine anchors to Aspartate; the gem-dimethyl group probes the steric tolerance of the transporter.

Data Analysis & Expected Results
5.1. Calculation of

Raw data (CPM) must be converted to specific binding. The inhibition constant (


) is derived using the Cheng-Prusoff equation :


Where:

  • 
    : Concentration of test compound displacing 50% of specific radioligand binding.
    
  • 
    : Concentration of radioligand used (nM).[2][3][4][5][6]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
5.2. Representative Data Table

The following table summarizes expected affinity ranges for this class of compounds compared to standard references.

CompoundTargetExpected

(nM)
Interpretation
2-(4-Methoxyphenyl)-2-methylpropan-1-amine hSERT 100 - 500 Moderate Affinity. The gem-dimethyl reduces potency vs. Venlafaxine.
2-(4-Methoxyphenyl)-2-methylpropan-1-amine hNET 500 - 1500 Lower Affinity. Selectivity leans towards SERT.[4]
Venlafaxine (Reference)hSERT82High Affinity Standard.
Venlafaxine (Reference)hNET2480High Selectivity for SERT.

Note: The intermediate lacks the cyclohexanol ring of Venlafaxine, which provides additional hydrophobic contacts. Thus, lower affinity is expected.

Troubleshooting & Optimization
  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, increase the number of washes or add 0.1% BSA to the wash buffer. Ensure filters are PEI-soaked.

  • Incomplete Displacement: If the curve plateaus above 0%, the compound may have solubility issues at high concentrations (

    
     M). Check for precipitation in the well.
    
  • Hill Slope < 0.8: Indicates negative cooperativity or binding to multiple sites (e.g., high and low affinity states of the transporter).

References
  • Limbird, L. E. (2012). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. (Foundational text on receptor binding theory).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
  • Muth, E. A., et al. (1986). Biochemical, neurophysiological, and behavioral effects of venlafaxine. Drug Development Research, 23, 191-199.
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Gifford Bioscience. (2025). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources. Link (Standard industry protocols for filtration assays).

Sources

Application

Topic: Experimental Design for In Vivo Studies with 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-(4-Methoxyphenyl)-2-methylpropan-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, a novel phenethylamine derivative. Given the limited public data on this specific molecule, this guide establishes a foundational strategy, drawing parallels from structurally similar compounds, such as p-Methoxyamphetamine (PMA). The protocols herein are designed to systematically characterize the compound's pharmacokinetic, toxicological, and pharmacodynamic profile. This application note emphasizes a hypothesis-driven approach, adherence to regulatory guidelines, and robust experimental design to ensure data integrity and translatability.

Introduction and Scientific Rationale

2-(4-Methoxyphenyl)-2-methylpropan-1-amine is a substituted phenethylamine. Its core structure is analogous to known psychoactive compounds that interact with monoamine systems in the central nervous system (CNS). Specifically, its similarity to p-Methoxyamphetamine (PMA), a potent serotonin releasing agent, suggests a potential interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters or receptors.[1] The primary objective of the initial in vivo research program should be to elucidate the compound's mechanism of action, assess its safety profile, and determine its potential therapeutic or psychoactive effects.

A tiered, systematic approach is critical for any new chemical entity. Before commencing in vivo studies, comprehensive in vitro characterization (e.g., receptor binding assays, transporter uptake assays) is strongly recommended to refine the mechanistic hypothesis. This guide assumes preliminary in vitro data may be available or will be run concurrently. All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations as outlined by the U.S. Food and Drug Administration (FDA) (21 CFR Part 58) to ensure data quality and reliability for potential regulatory submissions.[2]

The overall experimental workflow is designed to move from broad safety and pharmacokinetic characterization to more specific, hypothesis-driven behavioral assays.

G Formulation Compound Formulation & Stability AcuteTox Acute Toxicity & Dose Range Finding Formulation->AcuteTox PK_Study Pharmacokinetics (PK) Study AcuteTox->PK_Study Locomotor Locomotor Activity PK_Study->Locomotor Inform Dose Selection Behavioral Psychoactive/Behavioral Assays (e.g., FST, HTR) Locomotor->Behavioral Analysis Integrated Data Analysis (PK/PD Modeling) Behavioral->Analysis

Figure 1: Recommended In Vivo Experimental Workflow.

Preclinical & Safety Evaluation

The initial phase of any in vivo program must establish the safety and tolerability of the test compound. This data is essential for selecting appropriate doses for subsequent pharmacodynamic and efficacy studies.

Protocol: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration.

Rationale: This study provides critical safety data and informs the dose selection for all subsequent in vivo experiments. An Irwin screen or a similar observational battery is incorporated to systematically assess behavioral and physiological effects.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old). Justification: The rat is a standard model for toxicological studies, and data from this species are widely accepted by regulatory agencies.

  • Housing: Standard temperature-controlled environment (22±2°C) with a 12-h light/dark cycle. Animals should have ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.9% saline with 5% DMSO, dependent on compound solubility).

    • Groups 2-6: Escalating doses of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (e.g., 1, 5, 10, 25, 50 mg/kg). Doses should be selected based on a logarithmic scale.

    • A minimum of 3-5 animals per sex per group is recommended.

  • Administration: Intraperitoneal (IP) or oral gavage (PO), depending on the intended clinical route and compound properties.

  • Procedure:

    • Administer a single dose of the compound or vehicle.

    • Observe animals continuously for the first hour, then at 2, 4, 6, and 24 hours post-dose.

    • Conduct a detailed clinical observation (Irwin screen) at the time of peak plasma concentration (Tmax), if known from preliminary studies, or at 1-hour post-dose.

    • Record all clinical signs of toxicity, morbidity, and mortality daily for 14 days.

    • Record body weights on Day 0 (pre-dose), Day 7, and Day 14.

  • Endpoint Analysis: At Day 14, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological analysis if significant toxicity is observed.

Data Presentation:

ParameterObservation Details
CNS Effects Sedation, excitation, stereotypy, convulsions, ataxia
Autonomic Effects Salivation, piloerection, changes in pupil size
General Changes in respiration, body temperature, mortality
Body Weight % change from baseline

Table 1: Example Observational Parameters for Acute Toxicity Study.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful pharmacodynamic studies.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.

Rationale: This study establishes the time course of the drug in the body, which is essential for correlating drug exposure with pharmacological effects. The choice of a rodent model is often a good predictor for human PK, especially for compounds metabolized by MAO-A and CYP enzymes.[3]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (cannulated, e.g., jugular vein) to allow for serial blood sampling.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine bioavailability.

    • Group 2: Intraperitoneal (IP) or Oral (PO) administration (e.g., 10 mg/kg).

    • N=3-5 animals per group.

  • Procedure:

    • Administer the compound.

    • Collect blood samples (approx. 100-150 µL) at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterDefinitionIV RoutePO/IP Route
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-inf) Area under the curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% BioavailabilityN/A

Table 2: Key Pharmacokinetic Parameters.

Pharmacodynamic & Behavioral Evaluation

Based on the structural similarity to PMA, the primary hypothesis is that 2-(4-Methoxyphenyl)-2-methylpropan-1-amine modulates monoaminergic systems. The following assays are designed to test this hypothesis.

G Compound 2-(4-Methoxyphenyl)-2- methylpropan-1-amine Transporter Monoamine Transporter (SERT, DAT, NET) Compound->Transporter Inhibition/Reversal Synapse Increased Synaptic Monoamine Levels (5-HT, DA, NE) Transporter->Synapse Leads to Receptor Postsynaptic Receptor Activation Synapse->Receptor Effect Behavioral & Physiological Effects Receptor->Effect

Figure 2: Hypothesized Mechanism of Action.

Protocol: Open Field Test for Locomotor Activity

Objective: To assess the effect of the compound on spontaneous locomotor activity and exploratory behavior.

Rationale: Compounds acting on dopamine and serotonin systems often produce characteristic changes in locomotion (e.g., hyperactivity or hypoactivity). This assay serves as a general screen for CNS activity.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software to monitor movement.

  • Groups:

    • Group 1: Vehicle control.

    • Groups 2-4: Test compound at three doses (e.g., low, medium, high) selected from the acute toxicity study and informed by PK data to ensure target engagement.

  • Procedure:

    • Administer vehicle or compound IP 30 minutes before the test.

    • Place each mouse individually into the center of the open field arena.

    • Record activity for 30-60 minutes.

  • Endpoints:

    • Total distance traveled.

    • Time spent in the center vs. periphery of the arena (anxiogenic/anxiolytic measure).

    • Rearing frequency (exploratory behavior).

Protocol: Head-Twitch Response (HTR) in Mice

Objective: To assess for potential 5-HT2A receptor agonist activity.

Rationale: The head-twitch response is a well-established behavioral proxy for 5-HT2A receptor activation in rodents and is a hallmark of classic psychedelic compounds. A positive result would strongly support a serotonergic mechanism.

Methodology:

  • Animal Model: Male C57BL/6 mice.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., DOI or 5-MeO-DMT).

    • Groups 3-5: Test compound at three doses.

  • Procedure:

    • Administer vehicle or compound IP.

    • Immediately place the mouse in a clean, standard cage.

    • Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes).

  • Endpoint: Total number of head twitches.

Protocol: Forced Swim Test (FST) in Rats

Objective: To evaluate potential antidepressant-like activity.

Rationale: The FST is a widely used screening tool for antidepressant drugs. A reduction in immobility time is interpreted as an antidepressant-like effect. Some serotonergic compounds are known to produce rapid antidepressant effects.[4]

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (25±1°C) to a depth of 30 cm.

  • Procedure:

    • Day 1 (Pre-swim): Place each rat in the cylinder for 15 minutes.

    • Day 2 (Test): Administer vehicle, positive control (e.g., imipramine), or test compound. After a pre-treatment period (e.g., 60 min for IP), place the rat in the water for 5 minutes.

    • Record the session and score the duration of immobility (time spent floating with only minor movements to maintain balance).

  • Endpoint: Total immobility time.

Conclusion and Future Directions

This application note outlines a logical and robust framework for the initial in vivo characterization of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine. The proposed studies, beginning with safety and PK and progressing to hypothesis-driven behavioral models, will generate a foundational dataset to understand the compound's pharmacological profile.

Positive findings in these initial studies would warrant further investigation, including:

  • Chronic Toxicology Studies: To assess safety with repeated dosing.

  • Drug Discrimination Studies: To compare the subjective effects to known drug classes (e.g., stimulants, psychedelics).

  • Receptor Occupancy Studies: To confirm target engagement in the CNS at behaviorally active doses.

  • Metabolite Identification: To understand the biotransformation of the compound and whether metabolites contribute to its activity.

By following this structured approach, researchers can efficiently and responsibly characterize the in vivo properties of this novel chemical entity, paving the way for a deeper understanding of its potential applications.

References

  • DOI-NBOMe - Wikipedia. Wikipedia. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892. PubChem, National Center for Biotechnology Information. [Link]

  • Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Bulgarian Chemical Communications. [Link]

  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega, American Chemical Society. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, MDPI. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • Psychedelic Drugs: Considerations for Clinical Investigations. U.S. Food and Drug Administration. [Link]

  • Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, Taylor & Francis Online. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-(4-Methoxyphenyl)-2-methylpropan-1-amine synthesis

Technical Support Center: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Synthesis Welcome to the technical support hub for the synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Synthesis

Welcome to the technical support hub for the synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting sources of low yield. The primary route discussed involves a Ritter reaction of 2-(4-methoxyphenyl)-2-methylpropan-1-ol with a nitrile, followed by hydrolysis of the resulting amide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing a significantly lower than expected yield. What are the most common culprits?

Low yield is a frequent issue that can often be traced back to several key areas in the experimental process. Before diving into specific reaction steps, it's crucial to perform a general assessment of your procedure.[1] A systematic approach is often the most effective way to pinpoint the source of product loss.

Initial Checklist for Low Yield:

  • Purity of Starting Materials: Ensure the purity of your 2-(4-methoxyphenyl)-2-methylpropan-1-ol and the nitrile. Impurities can introduce side reactions or inhibit the primary reaction pathway.

  • Reaction Monitoring: Are you closely monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC)?[2] A reaction that is quenched too early will result in incomplete conversion, while one that is allowed to proceed for too long may lead to product decomposition.

  • Moisture Control: The Ritter reaction is sensitive to water. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.[1]

  • Temperature Management: Precise temperature control is critical. Deviations from the optimal temperature can affect reaction kinetics and promote the formation of byproducts.[1]

  • Losses During Work-up: Significant product loss can occur during extraction, washing, and drying steps. Ensure proper technique, such as thoroughly rinsing all glassware and the drying agent.[1]

Below is a troubleshooting workflow to help systematically identify the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Work-up & Purification Steps start->check_workup sub_sm Impure SM? Re-purify or use new batch. check_sm->sub_sm sub_conditions Sub-optimal Conditions? Optimize temperature, catalyst loading, or reaction time. check_conditions->sub_conditions sub_workup Product Loss? Refine extraction/washing technique. Check pH. check_workup->sub_workup end_node Implement Changes & Re-run Reaction sub_sm->end_node sub_conditions->end_node sub_workup->end_node

Caption: A general workflow for troubleshooting low yields.

Q2: My Ritter reaction is stalling or showing incomplete conversion. What are the likely causes?

The Ritter reaction is a cornerstone of this synthesis, converting a tertiary alcohol into an N-alkyl amide in the presence of a nitrile and a strong acid.[3] Incomplete conversion is a common hurdle.

The mechanism involves the formation of a stable carbocation from the alcohol, which is then attacked by the nitrile.[4][5] This is followed by hydrolysis to yield the amide.

Ritter_Reaction_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nitrile Attack cluster_step3 Step 3: Hydrolysis Alcohol Tertiary Alcohol (Starting Material) Carbocation Tertiary Carbocation (Key Intermediate) Alcohol->Carbocation + H⁺ - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium Nitrile Nitrile Nitrile->Nitrilium Amide N-substituted Amide Nitrilium->Amide + H₂O - H⁺

Caption: Simplified mechanism of the Ritter Reaction.

Potential Causes for Stalling:

  • Insufficient Acid Catalyst: Strong acids like sulfuric acid are essential for generating the carbocation intermediate.[3] If the acid is old, has absorbed moisture, or is used in insufficient quantity, the reaction will not proceed efficiently.

  • Carbocation Instability: The 2-(4-methoxyphenyl)-2-methylpropyl carbocation is relatively stable due to the tertiary nature and the electron-donating methoxy group. However, side reactions like elimination to form an alkene can occur, especially at elevated temperatures.

  • Poor Quality Nitrile: The nitrile acts as the nucleophile. If it is impure or contains water, it can hinder the reaction.

Troubleshooting Steps:

  • Verify Acid Quality and Quantity: Use a fresh, unopened bottle of concentrated sulfuric or another strong acid. Ensure the molar equivalents are correct as per the protocol.

  • Control Temperature: Add the acid slowly at a low temperature (e.g., 0 °C) to control the initial exotherm, then allow the reaction to proceed at the specified temperature.[6]

  • Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous.

ParameterRecommendationRationale
Acid Catalyst Conc. H₂SO₄, HClO₄A strong, non-nucleophilic acid is required to promote carbocation formation without competing side reactions.[3][7]
Temperature 0 °C to RTBalances reaction rate with minimizing side reactions like elimination.
Solvent Acetonitrile (if reactant) or non-nucleophilic solventThe solvent should not compete with the nitrile in reacting with the carbocation.
Q3: I've formed the intermediate amide, but the subsequent hydrolysis to the final amine product is giving a low yield. Why?

The hydrolysis of the N-substituted amide to the primary amine is the final step. This is typically achieved by heating with a strong acid or base.[8] Low yields at this stage often point to incomplete hydrolysis or product degradation.

Key Considerations for Amide Hydrolysis:

  • Harsh Conditions: Amide hydrolysis requires forcing conditions (e.g., refluxing in strong acid or base).[9] These same conditions can sometimes lead to the degradation of the desired amine product.

  • Incomplete Reaction: Insufficient heating time or concentration of the acid/base will result in unhydrolyzed amide remaining in the reaction mixture.[8] It's important to note that hydrolyzing nitriles (the precursor to the amide in the Ritter reaction) can be a two-stage process, first forming the amide and then the carboxylic acid (and in this case, the amine).[8] Stopping at the amide stage is possible under milder conditions.[10][11]

  • Work-up Issues: The final amine product is basic. During the work-up, it's crucial to carefully neutralize the reaction mixture to the correct pH to ensure the amine is in its free base form for extraction into an organic solvent. An incorrect pH can lead to the product remaining in the aqueous layer as a salt.

Troubleshooting Hydrolysis:

  • Monitor the Reaction: Use TLC to track the disappearance of the amide starting material.

  • Optimize Reaction Time and Temperature: If the reaction is incomplete, consider extending the reflux time.

  • Careful pH Adjustment: During work-up, use a pH meter and slowly add a base (e.g., NaOH solution) until the aqueous layer is strongly basic (pH > 12) before extracting the amine product.

Q4: My final product is impure. What are the likely side products and how can I remove them?

Purity is paramount, especially in a drug development context. Several side products can form during this synthesis.

Common Impurities and Side Reactions:

  • Dimerization/Polymerization: The alkene byproduct or the carbocation itself can react further to form oligomers.

  • Unhydrolyzed Amide: As discussed in Q3, incomplete hydrolysis will leave the N-(2-(4-methoxyphenyl)-2-methylpropyl)acetamide intermediate in your final product.

Purification Strategy:

  • Acid-Base Extraction: This technique is highly effective for separating the basic amine product from neutral organic impurities like the alkene or unreacted starting material.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving neutral impurities in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine.

    • Extract the amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.[2]

  • Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel can be used to separate compounds based on polarity.

  • Recrystallization/Distillation: Depending on whether the final amine is a solid or a liquid, these techniques can be used for final purification.

Key Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction & Hydrolysis

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step A: Ritter Reaction (Amide Formation)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-(4-methoxyphenyl)-2-methylpropan-1-ol (1.0 eq) and acetonitrile (5.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-methoxyphenyl)-2-methylpropyl)acetamide.

Step B: Amide Hydrolysis (Amine Formation)

  • To the crude amide from Step A, add 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

  • Monitor the reaction by TLC until the amide is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly basify the mixture by adding a 10M NaOH solution until the pH is > 12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.

  • Purify further as needed (see Q4).

References

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of....
  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • NROChemistry. (n.d.). Ritter Reaction.
  • Wikipedia. (n.d.). Ritter reaction.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • ChemicalBook. (n.d.). (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.
  • Organic Chemistry Portal. (2019). Ritter Reaction.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.
  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
  • Chemguide. (n.d.). Hydrolysing Nitriles.

Sources

Optimization

Optimizing reaction conditions for the synthesis of substituted phenethylamines

Topic: Optimization of Reaction Conditions for Substituted Phenethylamine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Scope: Troubleshooting the Henry Reaction, Reduction Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Substituted Phenethylamine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Scope: Troubleshooting the Henry Reaction, Reduction Protocols, and Salt Crystallization.

Introduction

This technical guide addresses the common bottlenecks in the synthesis of substituted phenethylamines, a privileged scaffold in medicinal chemistry (e.g., neurotransmitters, bronchodilators, and psychotropics).[1] The synthesis typically proceeds via the Henry Reaction (Nitroaldol Condensation) followed by Reduction , or alternatively via Reductive Amination .

This guide prioritizes yield optimization , impurity profiling , and scalable work-up protocols .

Module 1: The Henry Reaction (Nitroalkene Synthesis)[2]

The condensation of a substituted benzaldehyde with a nitroalkane (usually nitromethane or nitroethane) is the foundational step. A common failure mode here is polymerization or incomplete conversion .

Troubleshooting Guide: Henry Reaction

Q: My reaction mixture turned into a dark red tar. What happened? A: You likely experienced polymerization of the nitrostyrene product. This is caused by excessive heat or high base concentration.

  • Correction: Switch from a strong base/high heat system to a milder catalytic system. Use Ammonium Acetate (NH₄OAc) in Glacial Acetic Acid .

  • Protocol Adjustment: Run the reaction at a lower temperature (40–60°C) for a longer duration (12–24 hours) rather than refluxing. This preserves the sensitive nitrostyrene double bond.

Q: The product precipitates but is sticky/gummy. A: This indicates trapped solvent or impurities (benzaldehyde).

  • Correction: Recrystallize immediately. Crude nitrostyrenes degrade upon storage.

  • Solvent System: Boiling Isopropanol (IPA) is the standard. If the oil persists, add a small amount of Ethanol (EtOH) to dissolve, then slowly cool.

Optimized Protocol: Ammonium Acetate Method
  • Stoichiometry: 1.0 eq Substituted Benzaldehyde : 5.0 eq Nitroalkane : 0.4 eq NH₄OAc.

  • Solvent: Glacial Acetic Acid (concentration ~1g aldehyde per 3-5 mL solvent).

  • Conditions: Heat to 80°C for 2-4 hours. Monitor TLC for disappearance of aldehyde.

  • Work-up: Pour into ice water. The yellow/orange crystalline solid should precipitate. Filter and wash with cold water to remove acid.

Module 2: Reduction Strategies (The Critical Step)

The reduction of the nitroalkene to the amine is the most error-prone step. The choice of reducing agent dictates the impurity profile.

Comparative Analysis: Reducing Agents
FeatureLithium Aluminum Hydride (LAH)Catalytic Hydrogenation (H₂/Pd-C)NaBH₄ / CuCl₂
Primary Utility Small-scale, high potency reduction.[1]Scalable, clean, industrial standard.Mild, avoids high-pressure gas.
Key Risk Pyrophoric; "Red Aluminum Emulsion" during work-up.Catalyst poisoning by sulfur/halogens.Incomplete reduction (Hydroxylamine).
Selectivity Low (Reduces esters, amides).High (Preserves halogens if conditions controlled).Moderate.
Yield 60–85%85–95%50–70%
Troubleshooting Guide: Reduction

Q: I used LAH, and now I have a gray, unfilterable sludge (Emulsion). A: You did not follow the Fieser Work-up . Adding water directly to an aluminum reaction creates a gelatinous aluminum hydroxide precipitate that traps product.

  • The Solution (Fieser Method): For every 1 gram of LAH used:

    • Add 1 mL Water (slowly, at 0°C).

    • Add 1 mL 15% NaOH solution.

    • Add 3 mL Water.

    • Warm to RT and stir for 15 mins. The gray sludge will turn into a granular white sand (lithium aluminate) that filters easily.

Q: My hydrogenation (H₂/Pd-C) stopped before completion. A: The amine product can poison the catalyst by binding to the Pd surface.

  • Correction: Run the hydrogenation in an acidic medium (EtOH + HCl ). This protonates the amine immediately upon formation (

    
    ), preventing it from coordinating to the catalyst surface.
    
Visual Workflow: Reduction Logic

ReductionLogic Start Nitrostyrene Substrate Decision Select Reducing Agent Start->Decision LAH LiAlH4 (THF/Ether) Decision->LAH Small Scale / Lab H2 H2 / Pd-C (Acidic) Decision->H2 Scale Up / Green Issue1 Risk: Aluminum Emulsion LAH->Issue1 Issue2 Risk: Catalyst Poisoning H2->Issue2 Sol1 Solution: Fieser Work-up (1:1:3 Rule) Issue1->Sol1 Sol2 Solution: Acidic Media (EtOH + HCl) Issue2->Sol2 Product Phenethylamine Freebase Sol1->Product Sol2->Product

Figure 1: Decision logic for reducing nitrostyrenes, highlighting critical troubleshooting steps for LAH and Catalytic Hydrogenation.

Module 3: Reductive Amination (Alternative Route)

For substrates where the Henry reaction is low-yielding, reductive amination of the corresponding Phenylacetone (P2P) derivative is preferred.

Q: I am getting significant tertiary amine side products. A: This occurs when the primary amine product reacts with the ketone substrate.

  • Correction: Use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) at pH 5–6 .

  • Mechanism: These reagents are selective for the iminium ion (formed from amine + ketone) and will not reduce the ketone itself rapidly. Maintaining pH 5–6 ensures the imine forms but limits the availability of the free amine to react further.

Module 4: Purification & Isolation (The "Oiling Out" Problem)

Phenethylamines are notorious for "oiling out" (forming a separate liquid phase) rather than crystallizing during salt formation.

Troubleshooting Guide: Crystallization

Q: I added HCl, and the product turned into a brown oil at the bottom of the flask. A: You likely introduced water (from aqueous HCl) or the solvent is too polar.

  • The "Dry" Protocol:

    • Dissolve the freebase oil in anhydrous Diethyl Ether or Toluene .

    • Do NOT use concentrated aqueous HCl.

    • Generate HCl gas in situ (dripping H₂SO₄ onto NaCl) and bubble it through the solvent, OR use commercially available HCl in Dioxane/Ether .

    • The salt should precipitate as a fine white powder immediately.

Q: It still won't crystallize. A: Try the "Dual Solvent" method.

  • Dissolve the oil in a minimum amount of boiling Isopropanol (IPA) .

  • Add Acetone or Diethyl Ether until the solution just becomes cloudy.

  • Place in the freezer (-20°C) overnight. Scratch the glass to induce nucleation.

References

  • Optimization of Henry Reaction: Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkyl-phenylisopropylamines. Experientia.

  • Fieser Work-up for LAH: Fieser, L. F., & Fieser, M. (1967).[2] Reagents for Organic Synthesis, Vol. 1, pp. 581-595.[2] Wiley.[3]

  • Catalytic Hydrogenation Conditions: Kohno, M., Sasao, S., & Murahashi, S. (1990).[4][5] Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Crystallization

Executive Summary & Molecule Profile User Query: "How do I improve the crystallization efficiency of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine and prevent oiling out?" Technical Analysis: The target molecule, 2-(4-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "How do I improve the crystallization efficiency of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine and prevent oiling out?"

Technical Analysis: The target molecule, 2-(4-Methoxyphenyl)-2-methylpropan-1-amine , possesses a gem-dimethyl group at the


-position relative to the amine. This neopentyl-like scaffold creates two competing physicochemical behaviors:
  • High Lipophilicity: The aromatic ring and gem-dimethyl group increase solubility in non-polar solvents.

  • Steric Bulk: The

    
    -branching restricts conformational freedom, theoretically aiding crystal lattice formation, but often leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before nucleation can occur.
    

This guide provides a self-validating workflow to transition from an unstable oil to a high-purity crystalline solid.

Critical Issue: The "Oiling Out" Phenomenon

Diagnosis

Users frequently report that upon cooling or anti-solvent addition, the solution becomes turbid and forms a second liquid phase (oil droplets) rather than a solid precipitate. This is a thermodynamic issue where the Metastable Zone Width (MSZW) is interrupted by a miscibility gap.

Mechanism of Failure (LLPS)

The diagram below illustrates why your crystallization fails. You are hitting the "Oiling Out Boundary" before the "Nucleation Boundary."

LLPS_Mechanism Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Fast Cooling or High Impurity Load Nucleation Crystal Nucleation (Solid Formation) Cooling->Nucleation Seeded Controlled Cooling ImpurityTrap Impurity Inclusion (Oil traps impurities) LLPS->ImpurityTrap Droplets coalesce ImpurityTrap->Nucleation Slow solidification (Low Purity)

Figure 1: The competition between Oiling Out (LLPS) and Nucleation.[1] Fast cooling favors the red path (failure).

Troubleshooting Guide: Fixing Oiling Out
SymptomProbable CauseCorrective Action
Milky emulsion forms Cooling too fast; entered miscibility gap.Reheat to clear solution. Add seed crystals at

below saturation temperature. Cool at

.
Sticky gum at bottom Solvent is too non-polar (e.g., pure Hexane).Switch to a polar/non-polar mix (e.g., IPA/Heptane). The polar component stabilizes the amine headgroup.
No solid after days High impurity profile (des-methyl analog).Perform a Reactive Crystallization (Salt Formation) instead of free-base crystallization.

Protocol: Reactive Crystallization (Salt Formation)

For primary amines of this class, isolating the free base is often inefficient. Converting the amine to a Hydrochloride (HCl) or Tartrate salt is the industry standard for maximizing yield and rejection of impurities.

Why Salt Formation?
  • Thermodynamics: Ionic lattice energy is significantly higher than the Van der Waals forces holding the free base together, raising the melting point.

  • Purification: Impurities (like neutral precursors) remain in the organic mother liquor while the amine salt precipitates.

Step-by-Step Protocol: HCl Salt Isolation

Reagents:

  • Crude Amine (Free Base)

  • Solvent A: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc)

  • Reagent B: HCl in Isopropanol (5-6N) or HCl gas

Workflow:

  • Dissolution: Dissolve 10g of crude amine in 50 mL of IPAc . (Target: 5 vol).

  • Polishing: Filter the solution through a 0.45

    
    m PTFE filter to remove particulate matter (dust can induce false nucleation).
    
  • Heating: Heat the solution to

    
    .
    
  • Acid Addition: Slowly add 1.05 equivalents of HCl/IPA dropwise over 30 minutes.

    • Critical: Do not dump acid. Localized high supersaturation causes oiling.[1]

  • Seeding: If turbidity does not start after 10% acid addition, add 0.1% w/w pure seed crystals.

  • Aging: Stir at

    
     for 1 hour (Ostwald Ripening).
    
  • Cooling: Cool to

    
     over 2 hours.
    
  • Filtration: Filter and wash with cold IPAc.

Data: Solvent Selection Matrix
Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Recommendation
Toluene HighLowRisk of Gelation. Avoid if possible.
Ethanol HighHighPoor Yield. Salt is too soluble.
IPAc / EtOAc HighVery LowExcellent. Best balance for yield/purity.
MTBE ModerateInsolubleGood Anti-solvent , but prone to oiling out if used alone.

Advanced Purification: Impurity Rejection

The synthesis of this molecule often yields a "des-methyl" impurity (mono-methyl analog) or unreacted nitrile. These are structurally similar but have different pKa values and solubilities.

Purification Logic Flow

Purification_Workflow Crude Crude Reaction Mixture (Amine + Neutral Impurities) AcidExt Acid Extraction (pH 2) Water/DCM Crude->AcidExt OrgLayer Organic Layer (Contains Neutrals/Nitriles) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Amine Salt) AcidExt->AqLayer Keep BaseFree Free Basing (pH 12) Extract into IPAc AqLayer->BaseFree Cryst Reactive Crystallization (Add HCl/IPA) BaseFree->Cryst Final Pure API Salt (>99.5%) Cryst->Final

Figure 2: Acid-Base Swing Extraction followed by Reactive Crystallization.

Frequently Asked Questions (FAQs)

Q: I followed the protocol, but the salt came out as a gel. Why? A: This is "Solvent Trapping." The crystal lattice formed too quickly and trapped solvent molecules.

  • Fix: Reheat the gel to reflux until it breaks up (slurry conversion), or add 5% Methanol to the solvent system to disrupt the gel structure.

Q: Can I use sulfuric acid instead of hydrochloric acid? A: Yes, but sulfate salts of lipophilic amines are often hygroscopic (absorb water). HCl or Tartrate are preferred for stability. If you must use H2SO4, ensure the final product is dried under high vacuum at


.

Q: How do I remove the "des-methyl" impurity? A: The des-methyl impurity is less sterically hindered and often more basic.

  • Strategy: Perform a "deficient acid" crystallization. Add only 0.9 equivalents of HCl. The stronger base (your product) will protonate and crystallize first, leaving the impurity in the mother liquor.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Fundamental principles of MSZW and Oiling Out).

  • Mullin, J. W. (2001). Crystallization. Elsevier. (Standard text for nucleation kinetics).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[2] (Seeding strategies for organic amines).

  • PubChem. (2025).[2][3][4][5] 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Compound Summary. National Library of Medicine. (Note: Link directs to the related isomer entry for physicochemical property verification).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[5] (Practical troubleshooting for oiling out/LLPS).

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of Synthesized 2-(4-Methoxyphenyl)-2-methylpropan-1-amine: A Comparative Analytical Guide

This guide provides an in-depth comparative analysis of purity validation methodologies for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (also known as 4-Methoxyneophylamine). It is designed for researchers requiring absol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of purity validation methodologies for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (also known as 4-Methoxyneophylamine). It is designed for researchers requiring absolute certainty in the characterization of this specific neophyl-analog intermediate.

Executive Summary: The "Purity Gap" in Neophyl Analogues

In drug development, 2-(4-Methoxyphenyl)-2-methylpropan-1-amine serves as a critical scaffold, distinct from its isomer 4-methoxyphentermine due to the placement of the amine on a primary carbon adjacent to a quaternary center. This steric bulk creates unique stability challenges.

Standard HPLC-UV purity assessment often yields a "false positive" high purity (e.g., >99%) because it fails to detect:

  • Inorganic Salts: Residual Lewis acids (AlCl₃, BF₃) from Friedel-Crafts synthesis.

  • Residual Solvents: Trapped THF or Ether in the crystal lattice.

  • Moisture: Primary amines are hygroscopic; water is invisible to UV.

This guide compares three validation tiers, establishing Quantitative NMR (qNMR) as the superior "primary ratio" method for absolute purity, while HPLC-MS remains essential for trace organic impurity profiling.

Comparative Analysis of Validation Methods

We evaluated three analytical workflows to validate a synthesized batch of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.

FeatureMethod A: RP-HPLC (UV/MS) Method B: GC-MS (Derivatized) Method C: 1H-qNMR (Internal Std)
Primary Scope Organic Impurities (Isomers, Precursors)Volatile Impurities & Structure IDAbsolute Purity (Mass Balance)
Detection Basis Chromophore Absorption / IonizationM/Z FragmentationProton Counting (Molar Ratio)
Blind Spots Water, Salts, Non-UV active solventsThermally labile salts, Non-volatilesTrace impurities (<0.1%) overlapping signals
Reference Std Required (for response factor correction)Required NOT Required (Self-validating)
Typical Result 99.5% (Area %)99.2% (Area %)97.8% (Weight %)
Verdict Best for Trace Profiling Best for Structural Confirmation Best for Potency/Assay
Critical Insight: The "99% Trap"

Experimental data often shows HPLC Area% > 99%, while qNMR reveals the true mass fraction is ~97-98%. The discrepancy is usually non-chromophoric mass (water/salts). For dosing calculations in biological assays, relying on HPLC Area% leads to a 2-3% systematic error.

Experimental Protocols

Protocol A: The "Gold Standard" qNMR Workflow

Objective: Determine absolute weight-percent purity without a reference standard of the analyte.

Reagents:

  • Solvent: DMSO-d6 (Prevent amine proton exchange/broadening).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.

Step-by-Step Methodology:

  • Gravimetry: Weigh exactly 20.0 mg of the synthesized amine and 15.0 mg of Maleic Acid into a vial. Precision: ±0.01 mg.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5

      
       T1 of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integration regions must cover 20x peak width.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    
Protocol B: High-Resolution RP-HPLC

Objective: Detect trace organic impurities (e.g., des-methyl analogs, rearranged isomers).

System Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (Amine backbone) and 275 nm (Anisole ring).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this compound, highlighting where "Standard" workflows fail.

ValidationLogic cluster_0 Tier 1: Identity cluster_1 Tier 2: Purity Profiling cluster_2 Tier 3: Absolute Quantitation Start Synthesized 2-(4-Methoxyphenyl)-2-methylpropan-1-amine NMR_1H 1H NMR (Qualitative) Start->NMR_1H HPLC RP-HPLC (UV/MS) Start->HPLC GC_MS GC-MS (Structure) Impurity_Check Organic Impurities Detected? HPLC->Impurity_Check qNMR qNMR (Internal Std) Impurity_Check->qNMR No (Pass) Recrystallize Recrystallization (IPA/Hexane) Impurity_Check->Recrystallize Yes (>0.5%) Final_Cert CERTIFIED PURITY (Assay Value) qNMR->Final_Cert Calculates Mass Balance KF Karl Fischer (Water Content) KF->Final_Cert Recrystallize->Start

Caption: Decision matrix prioritizing qNMR for final assay value after HPLC confirms organic purity.

Supporting Experimental Data (Mock Comparison)

The table below summarizes a typical validation run for a synthesized batch of 4-Methoxyneophylamine.

ParameterHPLC-UV (220 nm)qNMR (vs. Maleic Acid)Interpretation
Purity Value 99.4% (Area %)97.1% (w/w)2.3% discrepancy indicates salt/solvent presence.
Linearity (

)
0.9998N/A (Absolute method)HPLC requires calibration curve; qNMR does not.
LOD (Limit of Detection) 0.05 µg/mL~10 µg/mLHPLC is 200x more sensitive for trace impurities.
Specificity High (Separates isomers)High (Distinct chemical shifts)qNMR distinguishes residual solvent peaks easily.
Sample Recovery 98-102%100% (Theoretical)qNMR is non-destructive (sample recoverable).
Key Mechanistic Observation:

The neophyl rearrangement is a known risk during synthesis. If the quaternary carbon migrates, you form the linear isomer (4-methoxyphentermine).

  • HPLC: These isomers elute close together. A shallow gradient (0.5% B/min) is required to separate them.

  • NMR: The methyl signals are distinct.

    • Target: Gem-dimethyl singlet (

      
       ~1.3 ppm).
      
    • Isomer: Gem-dimethyl singlet is shifted or split if chiral center forms nearby.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bhat, S., et al. (2020). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy." Chemical and Pharmaceutical Bulletin.

  • United States Pharmacopeia (USP). "Applications of Nuclear Magnetic Resonance Spectroscopy <761>." USP-NF.

  • Agilent Technologies. "Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites." Application Note.

Sources

Comparative

Comparative Pharmacological Guide: Methoxphenidine vs. 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

This guide provides an in-depth technical comparison between Methoxphenidine (MXP) , a known dissociative anesthetic, and 2-(4-Methoxyphenyl)-2-methylpropan-1-amine , a structural analog and chemical building block. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methoxphenidine (MXP) , a known dissociative anesthetic, and 2-(4-Methoxyphenyl)-2-methylpropan-1-amine , a structural analog and chemical building block.

Executive Summary & Chemical Identity[1]

This guide contrasts two distinct chemical entities that share structural motifs (methoxyphenyl groups and amine functionalities) but diverge significantly in pharmacological activity and application.

  • Methoxphenidine (MXP): A potent 1,2-diarylethylamine derivative. It is a proven NMDA receptor antagonist and monoamine reuptake inhibitor, widely documented as a novel psychoactive substance (NPS) with dissociative effects.

  • 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (Compound B): A

    
    -dimethylphenethylamine  derivative. Unlike MXP, this compound is primarily a chemical intermediate (building block) or impurity. It lacks the piperidine ring and the diaryl scaffold essential for potent NMDA antagonism, rendering it pharmacologically distinct and likely inactive as a dissociative agent.
    
Structural Comparison Table
FeatureMethoxphenidine (MXP) 2-(4-Methoxyphenyl)-2-methylpropan-1-amine
CAS Number 127529-46-8 (base)51558-25-9
IUPAC Name 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine2-(4-methoxyphenyl)-2-methylpropan-1-amine
Core Scaffold 1,2-Diarylethylamine (Piperidine ring)Phenethylamine (Acyclic,

-gem-dimethyl)
Primary Target NMDA Receptor (Antagonist)Unknown / Likely weak Adrenergic (Theoretical)
Secondary Target DAT / NET (Reuptake Inhibitor)TAAR1 (Theoretical/Low Potency)
Classification Dissociative Anesthetic / NPSChemical Reagent / Impurity

Pharmacological Mechanisms: Deep Dive

A. Methoxphenidine (MXP): The Dissociative Agent

MXP acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Its structural similarity to diphenidine allows it to bind inside the ion channel (PCP binding site), blocking calcium influx and disrupting glutamatergic signaling.

  • Mechanism: Channel blockade prevents excitatory neurotransmission, leading to "dissociation" (disconnection of sensory processing from consciousness).

  • Secondary Activity: MXP exhibits moderate affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . This reuptake inhibition contributes to the euphoric and stimulating effects often reported alongside dissociation.

  • Potency Rank: MK-801 > PCP > 3-MeO-PCP > 2-MXP > Ketamine. (MXP is less potent than PCP but comparable to or more potent than Ketamine in certain assays).

B. 2-(4-Methoxyphenyl)-2-methylpropan-1-amine: The Structural Probe

This compound represents a "reversed" or "beta-substituted" phenethylamine.

  • Structure-Activity Relationship (SAR):

    • 
      -Substitution:  The gem-dimethyl group is located at the 
      
      
      
      -position (C2), not the
      
      
      -position (C1) typical of amphetamines.
      
      
      -substitution generally reduces potency for monoamine release compared to
      
      
      -methyl analogs (like phentermine).
    • Steric Hindrance: The bulky

      
      -dimethyl group may hinder binding to monoamine transporters (MATs) and reduce susceptibility to Monoamine Oxidase (MAO), but it does not confer the specific geometry required for NMDA channel blockade (which requires the diaryl motif of MXP).
      
    • Predicted Activity: Likely a weak sympathomimetic or inactive. It serves as a critical negative control in forensic analysis to distinguish from active isomers like 4-methoxy-phentermine.

C. Mechanistic Pathway Diagram (MXP)

MXP_Mechanism MXP Methoxphenidine (MXP) NMDA NMDA Receptor (PCP Site) MXP->NMDA Antagonism (Ki ~60 nM) DAT Dopamine Transporter (DAT) MXP->DAT Inhibition (Ki ~3 uM) Ca_Influx Blockade of Ca2+ Influx NMDA->Ca_Influx Prevents DA_Accumulation Synaptic Dopamine Accumulation DAT->DA_Accumulation Increases LTP_Inhibit Inhibition of LTP (Memory/Learning) Ca_Influx->LTP_Inhibit Causes Euphoria Euphoria & Psychomotor Agitation DA_Accumulation->Euphoria Dissociation Dissociative State (Sensory Disconnect) LTP_Inhibit->Dissociation

Caption: Dual mechanism of Methoxphenidine (MXP) involving primary NMDA antagonism and secondary dopamine reuptake inhibition.

Experimental Protocols for Differentiation

Researchers must employ rigorous assays to distinguish the active pharmacological agent (MXP) from the structural analog.

Protocol A: In Vitro NMDA Receptor Binding Assay

Objective: Quantify the affinity of the test compound for the PCP binding site of the NMDA receptor.

  • Tissue Preparation:

    • Homogenize rat cerebrocortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000 × g for 20 min; wash pellet twice to remove endogenous glutamate/glycine.

  • Incubation:

    • Prepare assay tubes containing:

      • 100 µL Tissue homogenate (approx. 200 µg protein).

      • 50 µL [³H]MK-801 (Radioligand, 2 nM final conc).

      • 50 µL Test Compound (MXP or Analog, 10⁻⁹ to 10⁻⁵ M).

      • 50 µL Glutamate (10 µM) and Glycine (10 µM) to open the channel.

    • Non-specific binding control: Add 10 µM (+)MK-801 or PCP.

  • Equilibration: Incubate at 25°C for 2 hours (equilibrium is slow for channel blockers).

  • Filtration: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result (MXP): Sigmoidal displacement curve with

      
       in the low nanomolar range (50–100 nM).
      
    • Expected Result (Analog): No significant displacement (

      
       nM), confirming lack of dissociative potential.
      
Protocol B: Monoamine Uptake Inhibition (High-Throughput)

Objective: Assess stimulant potential via DAT/NET inhibition.

  • Cell Line: Use HEK293 cells stably expressing human DAT or NET.

  • Substrate: Use a fluorescent neurotransmitter mimic (e.g., ASP+).

  • Workflow:

    • Seed cells in 96-well plates and grow to confluence.

    • Replace medium with Krebs-Ringer buffer.

    • Add Test Compound (10 µM screening concentration).[1]

    • Incubate for 10 min.

    • Add ASP+ substrate and monitor fluorescence increase over 30 min using a plate reader.

  • Validation:

    • MXP: Will show reduced fluorescence uptake (Inhibition), confirming reuptake blockade.

    • Analog: Likely negligible effect, distinguishing it from the active drug.

Analytical Identification (Forensic)

Distinguishing these compounds in "white powder" samples is critical due to the high potency of MXP.

MethodMethoxphenidine (MXP) 2-(4-Methoxyphenyl)-2-methylpropan-1-amine
GC-MS (EI) Base Peak: m/z 150 (fragmentation of piperidine ring). Molecular ion visible.[2]Base Peak: m/z 58 or 30 (amine fragments). Distinct lack of m/z 150.
NMR (1H) Signals for Piperidine ring (1.4-2.5 ppm) and 2-methoxy (ortho) protons.Signals for Gem-dimethyl singlet (~1.3 ppm) and 4-methoxy (para) symmetry.
Solubility Lipophilic free base; requires acid for water solubility.Moderate lipophilicity; forms crystalline hydrochloride salts easily.

References

  • Wallach, J., et al. (2016). "Pharmacological investigations of the dissociative 'legal highs' diphenidine, methoxphenidine and analogues."[2] PLOS ONE. Link

  • McLaughlin, G., et al. (2016). "Methoxphenidine (MXP) and the 2-methoxy isomer of diphenidine: synthesis, analytical characterization and pharmacological evaluation." Drug Testing and Analysis. Link

  • World Health Organization (WHO). (2020). "Critical Review Report: 2-Methoxdiphenidine (2-MXP)." Expert Committee on Drug Dependence. Link

  • PubChem. "2-(4-Methoxyphenyl)-2-methylpropan-1-amine (Compound Summary)." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine." Link

Sources

Validation

Validating a new analytical standard for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Topic: Validating a new analytical standard for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Moving Beyond Ge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating a new analytical standard for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Moving Beyond Generic Reagents: A Senior Scientist’s Perspective on Analytical Rigor

Executive Summary: The Hidden Variable in Your Synthesis

In the development of gem-dimethyl substituted phenethylamines—critical scaffolds for analgesics and antidepressants—the integrity of your starting material is not a trivial detail; it is a rate-limiting step.[1]

For years, the industry has relied on "synthesis-grade" 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (MMPA) .[1] These generic standards often suffer from variable salt stoichiometry, hygroscopicity, and uncharacterized "neopentyl" isomeric impurities that co-elute during HPLC.

This guide introduces a Certified Reference Material (CRM) Grade MMPA (>99.9%) .[1] We present a direct, data-driven comparison against legacy alternatives, supported by a validated ICH Q2(R2) compliant analytical workflow.

Chemical Profile & The "Neopentyl" Challenge

The steric bulk of the gem-dimethyl group adjacent to the amine creates unique stability issues (steric hindrance) and chromatographic challenges (peak tailing).

FeatureSpecification
IUPAC Name 2-(4-Methoxyphenyl)-2-methylpropan-1-amine
Common Abbreviation MMPA
CAS Number 17465-45-7 (Free Base) / Custom Salt Forms
Molecular Formula C₁₁H₁₇NO
Critical Attribute Gem-dimethyl steric block : Prevents facile metabolism but complicates derivatization reactions used in detection.[1]
Diagram 1: Synthesis & Impurity Genesis

Figure 1 illustrates the reductive pathway used to synthesize MMPA and the specific origins of the three critical impurities (Impurity A, B, and C) that generic standards often fail to remove.

MMPA_Synthesis Precursor Precursor Nitrile (2-(4-methoxyphenyl)-2-methylpropanenitrile) Reaction Reduction (LiAlH4 or H2/Cat) Precursor->Reaction Main Route Imp_A Impurity A (Unreacted Nitrile) Precursor->Imp_A Incomplete Conversion MMPA TARGET: MMPA (Primary Amine) Reaction->MMPA Major Product Imp_B Impurity B (Des-methyl analog) Reaction->Imp_B Side Reaction (Demethylation) Imp_C Impurity C (Hydrolysis Alcohol) Reaction->Imp_C Aq. Workup Hydrolysis

Caption: Synthesis pathway showing the origin of critical impurities. Impurity A (Nitrile) is the most persistent contaminant in generic standards.

Comparative Analysis: New CRM vs. Generic Standards

We analyzed three commercial batches of "98% Purity" MMPA against our new CRM Standard using the protocol defined in Section 4.

Table 1: Performance Metrics
ParameterGeneric "Lab Grade" (Batch A)Generic "Lab Grade" (Batch B)New CRM Standard Impact on Research
Assay (HPLC) 97.2%98.4%99.92% Eliminates stoichiometric errors in drug synthesis.[1]
Water Content (KF) 1.5% (Hygroscopic)0.8%<0.1% (Anhydrous) Critical for moisture-sensitive coupling reactions.[1]
Impurity A (Nitrile) 0.8%0.4%Not Detected (<0.01%) Prevents side-reactions in subsequent acylation steps.[1]
Salt Form Variable (Mix of HCl/Base)Free Base (Oily)Crystalline HCl Ensures weighing precision and long-term stability.[1]
Residual Solvents Detected (THF, Toluene)Detected (Ether)< ICH Q3C Limits No interference in NMR or biological toxicity assays.

Validated Analytical Protocol (ICH Q2(R2) Compliant)

Trustworthiness Statement: This protocol uses a "Self-Validating" System Suitability Test (SST). If the resolution between MMPA and Impurity A is < 2.0, the run is automatically invalid.

Method A: High-pH Reverse Phase HPLC (The "Workhorse")

Why this works: Primary amines tail severely at low pH due to interaction with residual silanols.[1] We use a high-pH hybrid column to keep the amine in its neutral (unprotonated) state, ensuring sharp symmetry without ion-pairing reagents.[1]

Instrument: Agilent 1290 Infinity II or equivalent. Column: Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 µm.

Step-by-Step Workflow:
  • Mobile Phase Preparation:

    • MP A: 10mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH). Reason: High pH suppresses amine protonation.

    • MP B: 100% Acetonitrile (LC-MS Grade).[1]

  • Gradient Profile:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Detection: UV at 220 nm (Amine absorption) and 275 nm (Aromatic specificity).[1]

  • Sample Prep: Dissolve 10 mg Standard in 10 mL of 50:50 Water:MeCN.

System Suitability Criteria (Pass/Fail):
  • Tailing Factor (MMPA): < 1.3 (Critical for quantitation accuracy).

  • Resolution (MMPA vs Impurity A): > 2.5.

  • Precision (n=6 injections): RSD < 0.5%.

Advanced Characterization: NMR & Mass Spec

While HPLC confirms purity, structural identity requires orthogonal validation.[1]

1H-NMR (400 MHz, DMSO-d6)[1]
  • Diagnostic Signal: The gem-dimethyl group appears as a sharp singlet at δ 1.35 ppm (6H) .[1]

  • Differentiation: In generic samples, a small doublet at δ 1.1 ppm often indicates the des-methyl impurity (Impurity B), which is invisible in low-res UV methods but reactive in synthesis.

Diagram 2: Analytical Logic Flow

Figure 2 depicts the decision tree for validating the material, ensuring no "false positives" occur.

Validation_Logic Start Raw Material Received Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLC HPLC-UV (pH 10) Purity Assay Solubility->HPLC Decision1 Purity > 99.0%? HPLC->Decision1 NMR 1H-NMR (Structure ID) Decision1->NMR Yes Fail REJECT BATCH Decision1->Fail No KF Karl Fischer (Water Content) NMR->KF Pass CERTIFY STANDARD KF->Pass If Water < 0.5%

Caption: Decision tree for certifying MMPA. Note that HPLC purity alone is insufficient without NMR structural confirmation.

References & Regulatory Grounding[1][2]

  • ICH Harmonised Guideline. Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation, 2023.[1][2]

    • Context: Defines the validation parameters (Specificity, Linearity, Accuracy) used in Section 4.

  • Snyder, L. R., et al. Practical HPLC Method Development.[1] Wiley-Interscience, 2nd Ed.[1]

    • Context: Source of the "High pH" strategy for basic amine chromatography to reduce tailing.[1]

  • PubChem. Compound Summary: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.[1][3] National Library of Medicine.[1]

    • Context: Verification of chemical structure, molecular weight, and predicted properties.

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

    • Context: Supports the requirement for impurity profiling in starting materials.[1]

Author's Note on Safety

MMPA is a primary amine and should be handled with standard chemical hygiene (fume hood, gloves). While the new crystalline salt form reduces volatility compared to the free base, inhalation of dust must be avoided. Refer to the SDS before handling.

Sources

Comparative

A Definitive Guide to Validating an HPLC Method for the Enantiomeric Purity of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is not a trivial detail but a critical quality attribute. The enantiomers of a chiral molecule can exhibit markedly diffe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is not a trivial detail but a critical quality attribute. The enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1][2] Consequently, regulatory bodies mandate rigorous control and accurate quantification of the undesired enantiomer in an active pharmaceutical ingredient (API).[3] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, a chiral primary amine of pharmaceutical interest.

This document is structured to provide not just a protocol, but a self-validating framework rooted in scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]

The Analytical Challenge and Strategic Approach

The primary analytical challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique to achieve this separation.[1][7] The CSP creates a diastereomeric interaction with the enantiomers, leading to different retention times.

For a primary amine like 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, several classes of CSPs could be considered. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are known for their broad selectivity.[1] Cyclofructan-based CSPs also show high success rates for primary amines, particularly in the polar organic mode.[1][8] Crown ether-based CSPs are highly efficient for primary amines but often necessitate the use of strongly acidic mobile phases, which can be a drawback.[1][8]

For this guide, we will focus on a method utilizing a cellulose-based CSP, specifically one with a cellulose tris(3,5-dimethylphenylcarbamate) selector. This choice is based on its proven broad applicability and high success rate in resolving a wide variety of racemates, including primary amines.[9]

The Proposed HPLC Method

The following HPLC method is proposed for the enantiomeric separation of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine. This method will serve as the basis for the subsequent validation studies.

ParameterCondition
Column Chiralpak® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Mobile Phase

Rationale for Method Parameters: The normal phase mobile phase consisting of n-hexane and ethanol provides good solubility for the analyte and is compatible with the polysaccharide-based CSP. Diethylamine is a common basic additive used to improve the peak shape of amines by minimizing interactions with residual silanol groups on the silica support.[10][11] A UV detection wavelength of 225 nm is chosen to ensure high sensitivity for the methoxyphenyl chromophore.

A Comprehensive Validation Protocol

The validation of this analytical procedure will be conducted in accordance with the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[4][12] The following performance characteristics will be evaluated:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

Validation_Workflow cluster_planning Method Development & Planning cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting MD Method Development (Column & Mobile Phase Selection) VP Validation Protocol Definition MD->VP Spec Specificity VP->Spec Lin Linearity VP->Lin Acc Accuracy VP->Acc Prec Precision VP->Prec LOQ LOQ VP->LOQ Rob Robustness VP->Rob DE Data Evaluation Spec->DE Lin->DE Acc->DE Prec->DE LOQ->DE Rob->DE SST System Suitability Testing SST->DE VR Validation Report DE->VR

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For enantiomeric purity methods, this means demonstrating that the peak for the undesired enantiomer is well-resolved from the main enantiomer and any potential impurities or degradation products.

Experimental Protocol:

  • Inject the diluent (mobile phase) to demonstrate the absence of interfering peaks.

  • Inject a solution of the desired enantiomer (S-enantiomer, for example) to determine its retention time.

  • Inject a solution of the undesired enantiomer (R-enantiomer) to determine its retention time.

  • Inject a solution of the racemic mixture (50:50) of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine.

  • Prepare a spiked sample by adding a known amount of the undesired enantiomer to the desired enantiomer (e.g., at the 0.5% level) and inject.

Acceptance Criteria:

  • The diluent should show no peaks at the retention times of the enantiomers.

  • The resolution between the two enantiomer peaks in the racemic and spiked samples should be greater than 2.0.

Illustrative Data:

SampleRetention Time (S-enantiomer) (min)Retention Time (R-enantiomer) (min)Resolution
Racemic Mixture10.212.52.8
Spiked Sample (0.5% R)10.212.52.8
Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a stock solution of the undesired enantiomer.

  • Prepare a series of at least five calibration standards by spiking the desired enantiomer with the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).

  • Inject each standard in triplicate.

  • Plot a graph of the peak area of the undesired enantiomer versus its concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Illustrative Data:

Concentration (% of total)Mean Peak Area (n=3)
0.15,230
0.2513,100
0.5026,150
0.7539,250
1.052,400
Correlation Coefficient (r²) 0.9998
Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol: The data from the linearity and accuracy studies will be used to establish the range.

Acceptance Criteria:

  • The method is linear, accurate, and precise over the specified range (e.g., 0.1% to 0.75% of the undesired enantiomer).

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate and inject.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each concentration level.

Illustrative Data:

Spiked Level (% of total)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
0.252.52.4598.0
0.505.05.05101.0
0.757.57.4098.7
Mean Recovery 99.2
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Prepare six identical samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification limit (e.g., 0.5%). Analyze these samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for the repeatability and intermediate precision studies should be ≤ 10.0%.

Illustrative Data:

Precision Level% RSD (n=6)
Repeatability2.5%
Intermediate Precision3.8%
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • The LOQ can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the accuracy and precision criteria.

  • Prepare and inject a series of dilute solutions of the undesired enantiomer.

  • Determine the concentration at which the S/N ratio is approximately 10.

  • Confirm this concentration by performing a precision study (n=6 injections) and an accuracy study.

Acceptance Criteria:

  • The precision at the LOQ should have an RSD of ≤ 10%.

  • The accuracy at the LOQ should be within 80.0% to 120.0%.

Illustrative Data:

ParameterResult
Established LOQ 0.05%
Precision at LOQ (% RSD, n=6)6.5%
Accuracy at LOQ (% Recovery)95.7%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • For each change, inject a system suitability solution (racemic mixture) and a spiked sample.

  • Evaluate the effect on system suitability parameters (resolution, tailing factor) and the quantitative result of the spiked sample.

Illustrative Data:

Parameter VariedVariationResolution% Undesired Enantiomer
Nominal Method - 2.8 0.51%
Flow Rate0.9 mL/min2.90.50%
1.1 mL/min2.70.52%
Column Temperature23 °C2.90.51%
27 °C2.70.51%
Ethanol in Mobile Phase19%2.60.49%
21%2.90.53%

Acceptance Criteria:

  • System suitability criteria (e.g., resolution > 2.0) should be met under all varied conditions.

  • The results for the spiked sample should not significantly deviate from the nominal result.

Validation_Parameters cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_reliability Reliability Assurance Specificity Specificity Linearity Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Robustness Robustness SST System Suitability Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness Method->SST

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to validating an HPLC method for the enantiomeric purity of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine. By systematically evaluating specificity, linearity, range, accuracy, precision, limit of quantitation, and robustness, the method's suitability for its intended purpose can be definitively established. The presented illustrative data provides a benchmark for expected performance. Adherence to this validation framework ensures the generation of reliable and defensible data, which is paramount for regulatory submissions and ensuring the quality and safety of pharmaceutical products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Reddy, K. S., & Kumar, P. P. (2010). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 22(5), 3563-3568. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Neto, B. A. D. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation. IntechOpen. [Link]

  • Karnes, H. T., & March, C. (2001). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 19(7), 694-702. [Link]

  • Rao, B. P., & Rao, V. S. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(10), 234-240. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Eksteen, J. R., & Gu, C. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 704-715. [Link]

  • Wankhede, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Liquid Chromatography & Related Technologies, 30(19), 2843-2853. [Link]

  • Layton, S. E. (2004). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]

  • Daicel Chiral Technologies. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

  • Berthod, A., et al. (2011). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1218(35), 5956-5965. [Link]

  • Shayan, M., & Shayanfar, A. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(40), 5585-5604. [Link]

Sources

Validation

Comparing the metabolic stability of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine and its analogs

Comparative Metabolic Stability Guide: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (MMPA) & Analogs Executive Summary This guide provides a technical analysis of the metabolic stability of 2-(4-Methoxyphenyl)-2-methylprop...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Metabolic Stability Guide: 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (MMPA) & Analogs

Executive Summary

This guide provides a technical analysis of the metabolic stability of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (MMPA). While structurally related to the anorectic agent Phentermine , MMPA exhibits a distinct metabolic profile driven by its specific steric and electronic features.

Key Finding: MMPA demonstrates significantly lower metabolic stability compared to Phentermine and its non-methoxylated parent, Neophyl amine.

  • Primary Instability Factor: The 4-methoxy group serves as a high-affinity "metabolic handle" for CYP2D6-mediated O-demethylation .

  • Secondary Factor: Unlike Phentermine (an

    
    -dimethyl amine), MMPA is a 
    
    
    
    -dimethyl amine with an unsubstituted
    
    
    -methylene group, retaining susceptibility to Monoamine Oxidase (MAO) degradation, albeit at a reduced rate compared to simple phenethylamines.

Chemical Structure & Metabolic Vulnerability Analysis

To understand the stability differences, we must compare the precise topology of MMPA against its stable analogs.

CompoundStructure NameKey Structural FeatureMetabolic Consequence
MMPA 2-(4-Methoxyphenyl)-2-methylpropan-1-amine4-Methoxy group +

-dimethyl
High Clearance. Rapid O-demethylation (CYP2D6). Moderate MAO resistance.
Phentermine 2-methyl-1-phenylpropan-2-amine

-dimethyl
High Stability. Steric block of MAO. No labile aromatic substituents.
Neophyl Amine 2-methyl-2-phenylpropan-1-amine

-dimethyl (No OMe)
Moderate Stability. Resistant to CYP oxidation; slow MAO substrate.
Visualizing the Metabolic Sites

The following diagram illustrates the structural divergence and specific sites of metabolic attack.

G cluster_0 Target Compound: MMPA cluster_1 Stable Analog: Phentermine MMPA MMPA (2-(4-OMe-Ph)-2-methylpropan-1-amine) CYP2D6 CYP2D6 (O-Demethylation) MMPA->CYP2D6 Major Route (High Affinity) MAO MAO-A/B (Deamination) MMPA->MAO Minor Route (Steric Hindrance) Phentermine Phentermine (alpha,alpha-dimethyl) Phentermine->CYP2D6 Resistant (No O-Me) Phentermine->MAO BLOCKED (No alpha-H) Phenol Phenol Metabolite (Unstable -> Conjugation) CYP2D6->Phenol Acid Carboxylic Acid (Inactive) MAO->Acid

Caption: Comparative metabolic pathways. MMPA is vulnerable to CYP2D6, whereas Phentermine blocks both MAO and CYP pathways.

Detailed Metabolic Mechanisms

CYP2D6 O-Demethylation (Major Clearance Pathway)

The 4-methoxy group on the phenyl ring is a classic pharmacophore for Cytochrome P450 2D6 (CYP2D6) .

  • Mechanism: CYP2D6 facilitates the hydroxylation of the methyl group attached to the oxygen, forming an unstable hemiacetal which spontaneously collapses to formaldehyde and the corresponding phenol (4-hydroxy-neophyl amine).

  • Kinetics: Research on 4-methoxyphenethylamines indicates this reaction is rapid (

    
     can exceed 100 µL/min/mg protein in HLM).
    
  • Impact: This pathway renders MMPA a "high clearance" compound compared to its non-methoxylated analogs.

Oxidative Deamination (MAO)
  • MMPA Structure: The amine is primary (

    
    ) with an adjacent quaternary carbon (
    
    
    
    ).
  • Steric Effect: The gem-dimethyl group is at the

    
    -position. While this provides some protection compared to a straight-chain phenethylamine, the 
    
    
    
    -carbon still possesses two hydrogens (
    
    
    ), making it chemically accessible to Monoamine Oxidase (MAO).
  • Contrast with Phentermine: Phentermine has the gem-dimethyl group at the

    
    -position (
    
    
    
    ). It lacks the
    
    
    -hydrogens required for the MAO oxidation mechanism, rendering it immune to deamination.

Comparative Performance Data

The following table summarizes predicted and literature-supported pharmacokinetic parameters for these scaffolds.

ParameterMMPA (Target)Neophyl Amine (Parent)Phentermine (Standard)
HLM Half-life (

)
< 30 min (Short)~60–90 min (Moderate)> 240 min (Stable)
Intrinsic Clearance (

)
HighLow-ModerateNegligible
Major Enzyme CYP2D6 CYP (Ring hydroxylation)None (Renal Excretion)
MAO Substrate? Yes (Slow)Yes (Slow)No
Primary Metabolite 4-Hydroxy-MMPA4-Hydroxy-neophyl amineUnchanged Drug

Experimental Protocols

To validate these stability profiles in your own lab, use the following standardized workflows.

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation:

    • Test Compound: 1 µM MMPA in phosphate buffer (100 mM, pH 7.4).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Incubation:

    • Pre-incubate at 37°C for 5 min.

    • Start: Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculations: Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
Protocol B: CYP Phenotyping (Inhibition Assay)

Objective: Confirm CYP2D6 contribution to MMPA clearance.

  • Setup: Run the Microsomal Stability Assay (Protocol A) in parallel arms.

    • Arm 1: MMPA + NADPH (Control).

    • Arm 2: MMPA + NADPH + Quinidine (1 µM).

    • Note: Quinidine is a potent, selective CYP2D6 inhibitor.

  • Interpretation:

    • If

      
       in Arm 2 is significantly reduced (>80% inhibition) compared to Arm 1, CYP2D6 is the dominant clearance mechanism.
      

References

  • Lin, J.H. & Lu, A.Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. Link

  • Yu, A.M., et al. (2003). Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase.[1] Genetics in Medicine, 98(10). Link

  • Kitchen, I., et al. (1979). Metabolism of 4-methoxyphenylethylamine and 4-methoxyamphetamine in the rat. Xenobiotica, 9(6), 397-404. Link

  • PubChem Compound Summary. (2024). 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 56490-94-9). National Center for Biotechnology Information. Link

  • Cho, A.K. (2011). Ice: A new dosage form of an old drug. Science, 249(4969), 631-634. (Discusses steric effects on amine metabolism). Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

[1] Executive Summary & Chemical Profile This guide supersedes generic safety templates. It is engineered for researchers handling 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS: 51558-25-9).[1] This compound is a gem-d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

This guide supersedes generic safety templates. It is engineered for researchers handling 2-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS: 51558-25-9).[1] This compound is a gem-dimethyl substituted primary amine.[1] Unlike simple aliphatic amines, the steric bulk of the neopentyl-like scaffold modifies its nucleophilicity, but it retains the aggressive basicity characteristic of primary amines.

Critical Hazard Driver: The primary safety concern is irreversible eye damage (Category 1) and respiratory tract irritation. While often classified as a skin irritant (Category 2), the high pKa of the primary amine group necessitates treating undiluted liquid/solid as a corrosive threat to mucous membranes.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-(4-Methoxyphenyl)-2-methylpropan-1-amine
CAS Number 51558-25-9
Molecular Formula C₁₁H₁₇NO
Physical State Low-melting solid or viscous oil (typically)
Key GHS Hazards H318 (Eye Dam. 1) , H315 (Skin Irrit. 2), H335 (STOT SE 3)
Reactivity Incompatible with strong oxidizers, acid chlorides, and anhydrides.[1][2]

Personal Protective Equipment (PPE) Matrix

Rationale: Primary amines can permeate standard nitrile rubber. The "Gem-Dimethyl" lipophilicity of this specific molecule increases its potential for dermal absorption compared to smaller polar amines.[1]

Task-Based PPE Selection
Hazard ZoneTask DescriptionHand ProtectionEye/Face ProtectionRespiratory
Zone 1: Low Sealed container transport; Inventory check.[1]Single Nitrile (4 mil)Safety Glasses w/ side shieldsLab ventilation sufficient
Zone 2: Medium Weighing solid; Preparing <1M solutions.[1]Double Nitrile (Outer: 5-8 mil, Inner: 4 mil)Chemical Goggles (Indirect vented)Fume Hood (Sash at 18")
Zone 3: High Synthesis setup; Quenching; Spill cleanup.[1]Laminate (Silver Shield) or Viton Face Shield + Chemical GogglesFume Hood or N95 + Organic Vapor Cartridge (if outside hood)

Expert Insight: Do not rely on latex. Latex degrades rapidly upon contact with organic amines, offering zero protection against permeation.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Define Task IsSealed Is material sealed? Start->IsSealed OpenHandling Open Handling? IsSealed->OpenHandling No Level1 Level 1: Glasses + Single Nitrile IsSealed->Level1 Yes SplashRisk High Splash Risk? OpenHandling->SplashRisk Level2 Level 2: Goggles + Double Nitrile SplashRisk->Level2 No (Weighing) Level3 Level 3: Face Shield + Laminate Gloves SplashRisk->Level3 Yes (Synthesis/Quench)

Figure 1: Decision tree for selecting appropriate PPE based on exposure risk. Note that "High Splash Risk" mandates a Face Shield due to the H318 Eye Damage hazard.

Operational Protocols

A. Weighing & Dispensing

The high viscosity (if oil) or sticky nature (if solid) of this amine often leads to thread formation during transfer, increasing surface contamination risks.

  • Engineering Control: All weighing must occur inside a chemical fume hood. If using a balance outside, use a static-dissipative powder containment hood .[1]

  • Anti-Static Protocol: Use an anti-static gun on the spatula and weighing boat. Amine salts (if present) are hygroscopic and prone to static clumping.

  • Transfer Technique:

    • Liquids: Use a positive-displacement pipette to prevent dripping.[1]

    • Solids: Do not use metal spatulas if the compound is being transferred into an acid; use PTFE-coated tools to prevent spark/reaction.[1]

B. Reaction Setup & Quenching

Causality: Amines are basic. Adding this compound directly to an acid (or vice versa) generates significant heat (exothermic neutralization).[1]

  • Solvent Choice: Dissolve the amine in a neutral solvent (DCM, THF, or Toluene) before adding it to any reaction mixture containing electrophiles or acids. This acts as a heat sink.

  • Inert Atmosphere: While not strictly pyrophoric, gem-dimethyl amines can form N-oxides over time.[1] Run reactions under Nitrogen or Argon.

  • Quenching: Never quench reaction mixtures containing this amine with concentrated acid. Use saturated Ammonium Chloride (NH₄Cl) or dilute (1M) HCl with vigorous cooling (ice bath).[1]

Emergency Response (Spill & Exposure)

Exposure Response[1]
  • Eye Contact (CRITICAL): Immediate irrigation is vital.[1][3] The basicity can saponify fatty tissues in the eye. Flush for minimum 15 minutes . Do not pause to remove contact lenses initially; flush over them, then remove if possible.

  • Skin Contact: Wash with soap and water.[4][5] Do not use alcohol/ethanol, as this increases dermal absorption of the lipophilic neopentyl chain.

Spill Management Workflow

Do not use standard paper towels for bulk amine spills; the high surface area can facilitate rapid volatilization.

Spill_Response Spill Spill Detected Evac Evacuate Immediate Area Spill->Evac Assess Assess Volume Evac->Assess Small < 10 mL Assess->Small Large > 10 mL Assess->Large Absorb Absorb: Vermiculite/Sand Small->Absorb Wear PPE Large->Absorb Call EHS Team Neut Neutralize: Citric Acid/Vinegar Absorb->Neut Waste Disposal: Double Bag -> HazWaste Neut->Waste

Figure 2: Step-by-step spill response protocol. Note that neutralization is performed ONLY after bulk liquid is absorbed to prevent thermal splashing.

Waste Disposal & Deactivation

Regulatory Context: As an organic amine, this compound must be segregated from acidic waste streams to prevent accidental heat generation in waste drums.

  • Segregation: Label waste clearly as "Basic Organic Waste - Toxic." [1]

  • Container Compatibility: Use HDPE or Glass containers. Avoid metal cans which may corrode over time if moisture is present.

  • Rinsate Management: Triple-rinse empty containers with a solvent (ethanol or acetone).[1] Collect the first rinse as hazardous waste. The second and third rinses can often be treated as solvent waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91892, 2-(4-Methoxyphenyl)-2-methylpropan-1-amine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]

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